Methyl 4-hydroxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAODSTOIAVANEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624612 | |
| Record name | Methyl 4-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27748-08-9 | |
| Record name | Methyl 4-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate
Foreword: The Significance of the 4-Hydroxyindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to blockbuster pharmaceuticals. Among the diverse family of indole derivatives, the 4-hydroxyindole moiety holds particular significance. Its presence in psychedelic tryptamines like psilocin underscores its potent neuroactive potential. Furthermore, this scaffold serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, making robust and efficient synthetic routes to its derivatives a subject of paramount importance for researchers in drug discovery and development. This guide provides a comprehensive exploration of the synthetic pathways leading to a key exemplar of this class: Methyl 4-hydroxy-1H-indole-2-carboxylate.
Primary Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable yet remarkably versatile reaction discovered in 1883, remains a primary method for the construction of the indole ring.[1] Its enduring utility lies in its ability to form the indole nucleus from readily available arylhydrazines and carbonyl compounds under acidic conditions.[2][3] For the targeted synthesis of this compound, the logical precursors are (3-hydroxyphenyl)hydrazine and methyl pyruvate.
Causality Behind Experimental Choices
The selection of (3-hydroxyphenyl)hydrazine is strategic; the hydroxyl group at the meta-position of the phenyl ring directly translates to the desired 4-position on the resulting indole core. Methyl pyruvate serves as the two-carbon building block that, upon cyclization, will form the pyrrole ring of the indole, conveniently incorporating the methyl carboxylate group at the 2-position.
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The initial step is the condensation of (3-hydroxyphenyl)hydrazine with methyl pyruvate to form the corresponding hydrazone. This reaction is typically carried out in a protic solvent like ethanol or acetic acid.[2]
-
-Sigmatropic Rearrangement: Under acidic catalysis, the hydrazone tautomerizes to its enamine form. This intermediate then undergoes a concerted-sigmatropic rearrangement, a key bond-forming step that creates the C-C bond of the indole scaffold.[1]
-
Cyclization and Aromatization: The rearranged intermediate subsequently undergoes cyclization and elimination of ammonia to yield the aromatic indole ring.[2]
The choice of acid catalyst is critical and can significantly influence the reaction's success and yield. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) have been successfully employed in Fischer indole syntheses.[1][4] The optimal catalyst often depends on the specific substrates and desired reaction conditions.
Visualizing the Fischer Indole Synthesis Pathway
Sources
A Technical Guide to the Spectral Analysis of Methyl 4-hydroxy-1H-indole-2-carboxylate
This in-depth technical guide provides a comprehensive analysis of the expected spectral characteristics of Methyl 4-hydroxy-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with spectral data from analogous compounds to offer a robust framework for the characterization of this indole derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction and Molecular Overview
This compound (CAS No: 27748-08-9) is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structural elucidation of such molecules is paramount for understanding their chemical behavior and potential as therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
The molecular formula of the target compound is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol .[3][4] Its structure comprises a bicyclic indole core, substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position. These functional groups impart distinct and predictable signatures in various spectroscopic analyses.
Below is a diagram illustrating the molecular structure and atom numbering of this compound.
Caption: Molecular structure with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H and O-H protons, and the methyl ester protons. The predicted chemical shifts (δ) in ppm are based on the analysis of similar indole structures.[5][6]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~11.0 - 12.0 | broad singlet | - |
| C4-OH | ~9.0 - 10.0 | singlet | - |
| H-7 | ~7.5 - 7.7 | doublet | ~8.0 |
| H-3 | ~7.1 - 7.3 | singlet | - |
| H-5 | ~7.0 - 7.2 | triplet | ~8.0 |
| H-6 | ~6.5 - 6.7 | doublet | ~8.0 |
| O-CH₃ | ~3.9 | singlet | - |
Rationale for Predictions:
-
N1-H: The proton on the indole nitrogen is typically deshielded and appears as a broad singlet in the downfield region.
-
C4-OH: The phenolic hydroxyl proton is also expected to be downfield and may appear as a sharp or broad singlet depending on the solvent and concentration.
-
Aromatic Protons (H-5, H-6, H-7): These protons form an AMX spin system. H-7 is ortho to the electron-donating hydroxyl group and will be the most downfield of the three. H-5 will appear as a triplet due to coupling with both H-6 and H-7. H-6 will be a doublet, coupled to H-5.
-
H-3: This proton on the pyrrole ring is a singlet as it has no adjacent protons to couple with.
-
O-CH₃: The methyl ester protons will appear as a sharp singlet in the upfield region.
The following diagram illustrates the different proton environments in the molecule.
Caption: Color-coded proton environments.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of related indole compounds.[7][8]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~162 |
| C4 | ~150 - 155 |
| C7a | ~137 |
| C2 | ~127 - 130 |
| C3a | ~127 - 130 |
| C6 | ~125 |
| C5 | ~120 |
| C7 | ~113 |
| C3 | ~108 |
| O-CH₃ | ~52 |
Rationale for Predictions:
-
C=O (ester): The carbonyl carbon of the ester group is expected to be the most downfield signal.
-
C4: The carbon bearing the hydroxyl group will be significantly deshielded.
-
Aromatic and Pyrrole Carbons: The remaining aromatic and pyrrole carbons will appear in the typical range for such systems, with their specific shifts influenced by the substituents.
-
O-CH₃: The methyl carbon of the ester group will be the most upfield signal.
Predicted Infrared (IR) Spectral Data
The IR spectrum will show absorption bands corresponding to the vibrations of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |
| N-H (indole) | 3300 - 3500 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (ester) | 1680 - 1720 | Strong, Sharp |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ester) | 1000 - 1300 | Strong |
Rationale for Predictions:
-
The broad O-H stretch and the N-H stretch will be prominent in the high-frequency region.
-
A strong, sharp absorption for the ester carbonyl group is a key diagnostic peak.
-
The fingerprint region will contain multiple bands corresponding to C-C and C-O stretching and various bending vibrations.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 191, corresponding to the molecular weight of the compound.[9]
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 160.
-
Loss of the entire methyl carboxylate group (-COOCH₃) would lead to a fragment at m/z = 132.
-
Further fragmentation of the indole ring system is also expected.
-
Generalized Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following generalized protocols are recommended.
6.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can affect the chemical shifts of labile protons (N-H and O-H).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
6.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
6.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Electron Ionization (EI): Introduce the sample via a direct insertion probe or a GC inlet.
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, a comprehensive spectral profile has been established. The generalized experimental protocols outlined herein offer a reliable framework for the empirical characterization of this and similar indole derivatives. This information is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and characterization of novel chemical entities for drug discovery and development.
References
- Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.).
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). The Distant Reader.
- Methyl 4-hydroxy-1H-indole-2-carboxyl
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). Research Square.
- Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-c
- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu. (n.d.).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.).
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- Methyl 1H-indole-3-carboxyl
- This compound CAS#: 27748-08-9. (n.d.). ChemicalBook.
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- Methyl 4-hydroxy-1h-indole-2-carboxyl
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A Technical Guide to the Biological Activity of Methyl 4-hydroxy-1H-indole-2-carboxylate Derivatives
Foreword: The Enduring Potential of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features allow it to mimic endogenous molecules like tryptophan and serotonin, enabling interactions with a vast array of biological targets with high affinity.[3] This versatility has cemented its role in a multitude of approved therapeutics, from the anti-inflammatory indomethacin to the vinca alkaloid anticancer agents.[4][5]
Within this broad class, Methyl 4-hydroxy-1H-indole-2-carboxylate emerges as a particularly valuable starting block. The hydroxyl group at the 4-position, the carboxylate at the 2-position, and the nitrogen at the 1-position provide multiple reactive handles for synthetic modification. This allows for the systematic and rational design of derivative libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities unlocked by derivatizing this core, focusing on anticancer, antiviral, antimicrobial, and anti-inflammatory applications.
Synthetic Strategies: From Core to Candidate
The journey from the parent scaffold to a biologically active derivative is a cornerstone of drug discovery. The derivatization of this compound typically proceeds through several key transformations. A common and highly effective strategy involves the hydrolysis of the methyl ester at the C-2 position to yield the corresponding carboxylic acid. This intermediate is then activated and coupled with a diverse range of amines to generate a library of indole-2-carboxamides.[6] Further diversity is achieved through alkylation or arylation at the indole nitrogen (N-1) or modification of the C-4 hydroxyl group.
The choice of coupling reagents and reaction conditions is critical for ensuring high yields and purity. For the amide coupling step, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) are frequently employed due to their efficiency and mild reaction conditions, which preserve the integrity of other functional groups on the indole core.[5][6]
Caption: General synthetic workflow for creating diverse libraries from the core scaffold.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Derivatives of the 4-hydroxy-1H-indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.
Mechanism of Action: Targeting Key Cancer Pathways
The antiproliferative effects of these derivatives are not monolithic; rather, they arise from the inhibition of several critical oncogenic pathways.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that drive cell proliferation and survival.[7] Specific derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[6][7] By blocking the ATP-binding site of these enzymes, the compounds halt the downstream signaling cascades that promote uncontrolled cell division and angiogenesis.
-
Induction of Apoptosis: Many potent derivatives trigger programmed cell death, or apoptosis, in cancer cells.[8] This is often achieved through the intrinsic mitochondrial pathway, characterized by the release of Cytochrome C, upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of executioner caspases like caspase-3.[6]
-
Targeting Novel Proteins: Research has expanded beyond kinases to other crucial cancer-related proteins. For instance, certain 1H-indole-2-carboxylic acid derivatives have been specifically designed to target the 14-3-3η protein, which is overexpressed in liver cancer, leading to cell cycle arrest and apoptosis.[8]
Caption: Multi-target anticancer mechanisms of indole-2-carboxamide derivatives.
Data Summary: In Vitro Antiproliferative Activity
The following table summarizes the cytotoxic activity of representative indole-2-carboxylate derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 6i | MCF-7 (Breast) | IC50 | 6.10 ± 0.4 | [7] |
| 6v | MCF-7 (Breast) | IC50 | 6.49 ± 0.3 | [7] |
| 5e | MCF-7 (Breast) | GI50 | 0.80 | [6] |
| 5e | A-549 (Lung) | GI50 | 0.95 | [6] |
| C11 | Bel-7402 (Liver) | IC50 | 0.82 ± 0.05 | [8] |
| C11 | Hep G2 (Liver) | IC50 | 1.15 ± 0.11 | [8] |
| ICA-Cu | MDA-MB-231 (Breast) | Inhibition >90% | @ 20 µM | [9] |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is determined empirically based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50/GI50 value using non-linear regression analysis.
Antiviral Activity: Halting HIV-1 Replication
A significant breakthrough has been the discovery of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11] This enzyme is essential for the virus to insert its genetic material into the host cell's DNA, a critical step for replication.[12]
Mechanism of Action: Metal Chelation at the Active Site
The antiviral activity of these compounds stems from their specific interaction with the HIV-1 integrase active site. The core of the enzyme's catalytic activity relies on two magnesium ions (Mg²⁺). The indole-2-carboxylic acid scaffold is perfectly poised to act as a chelating agent. The indole core and the C-2 carboxyl group coordinate with both Mg²⁺ ions, effectively blocking the enzyme's ability to process the viral DNA and catalyze the strand transfer reaction.[10][11] Structural optimizations, such as adding a long branch at the C-3 position, have been shown to enhance interactions with a nearby hydrophobic pocket, significantly boosting inhibitory potency.[10]
Data Summary: HIV-1 Integrase Inhibition
| Compound ID | Activity Metric | Value (µM) | Key Structural Feature | Reference |
| Parent Cmpd 1 | IC50 | 32.37 | Indole-2-carboxylic acid | [12] |
| 17a | IC50 | 3.11 | C6 halogenated benzene ring | [12] |
| 20a | IC50 | 0.13 | Long branch on C3 | [10][11] |
Antimicrobial & Antifungal Activity
Indole derivatives have long been recognized for their antimicrobial properties, and derivatives of this specific scaffold are no exception, showing promise against a range of pathogens, including drug-resistant strains.[1][13]
Mechanism of Action & Spectrum
These compounds exhibit a broad spectrum of activity.[13] In bacteria, proposed mechanisms include the disruption of bacterial membrane integrity and the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[14] The ability of some derivatives to act as efflux pump inhibitors is particularly noteworthy, as this could restore the efficacy of existing antibiotics against resistant bacteria.[13] Antifungal activity has been observed against clinically relevant species such as Candida albicans, Candida krusei, and Aspergillus flavus.[13][15]
Data Summary: Minimum Inhibitory Concentrations (MIC)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2h (Thiadiazole) | S. aureus | 6.25 | [13] |
| 3d (Triazole) | S. aureus | 6.25 | [13] |
| 3d (Triazole) | MRSA | 12.5 | [13] |
| 3d (Triazole) | C. krusei | 3.125 | [13] |
| 4P (Aminoguanidine) | Resistant K. pneumoniae | 4 | [14] |
| 7-hydroxyindole | XDR A. baumannii | 64-1024 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well of the plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy.[4] Indole derivatives, including the well-known NSAID indomethacin, are effective anti-inflammatory agents.[17]
Mechanism of Action: Cytokine and Enzyme Inhibition
Derivatives of the 4-hydroxy-1H-indole-2-carboxylate scaffold have been shown to suppress inflammation by inhibiting the production of key pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively reduce the expression and release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[18][19] Some derivatives also exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce prostaglandins and leukotrienes, respectively.[4] This dual-inhibition profile is particularly attractive as it may offer a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[4]
Caption: Inhibition of inflammatory pathways by indole derivatives.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The chemical tractability of the core allows for the creation of diverse chemical libraries, which have yielded potent lead compounds with significant anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The multi-target nature of many of these derivatives, such as the dual inhibition of EGFR and CDK2 in cancer or COX-2 and 5-LOX in inflammation, represents a highly promising avenue for developing more effective therapies that can overcome resistance and offer synergistic effects.
Future research should focus on comprehensive preclinical development, including in vivo efficacy studies in relevant animal models and detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The continued exploration of this privileged scaffold, guided by rational drug design and a deeper understanding of its interactions with biological targets, holds immense promise for addressing some of today's most pressing healthcare challenges.
References
- Hamilton, A. J., Lane, S., Werry, E. L., Suri, A., Bailey, A. W., Mercé, C., Kadolsky, U., Payne, A. D., Kassiou, M., Sredni, S. T., Saxena, A., & Gunosewoyo, H. (2024). Synthesis and Antitumour Evaluation of Tricyclic Indole‐2‐Carboxamides against Paediatric Brain Cancer Cells. ChemistryViews.
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Methyl 4-Hydroxy-1H-indole-2-carboxylate: A Multifunctional Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 4-hydroxy-1H-indole-2-carboxylate (CAS No. 27748-08-9) is a strategically important synthetic intermediate that combines the privileged indole scaffold with three distinct, orthogonally addressable functional groups: a phenolic hydroxyl, a reactive indole N-H, and a versatile methyl ester.[1][2] This unique arrangement provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, reactivity, and application, providing field-proven insights and detailed protocols to empower its use in medicinal chemistry, materials science, and beyond. We will explore the causality behind experimental choices for functionalizing each reactive site and demonstrate its utility in the synthesis of high-value compounds.
The Strategic Value of the 4-Hydroxyindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Within this broad class, the 4-hydroxyindole motif is particularly significant, appearing in potent bioactive molecules such as the psychedelic tryptamine psilocin and the marine alkaloid topsentin, which has shown antiviral and antitumor activities.[5]
This compound emerges as a highly valuable building block because it provides chemists with pre-installed, differentially reactive handles for molecular elaboration. The C4-hydroxyl group activates the benzene ring for electrophilic substitution and serves as a key point for ether or ester linkages. The C2-carboxylate directs synthesis towards potent amide libraries, a common feature in modern drug candidates like HIV-1 integrase inhibitors and anti-trypanosomal agents.[6][7] The indole N-H allows for further substitution to modulate physicochemical properties such as solubility and metabolic stability. This guide will dissect the chemistry of this versatile scaffold to unlock its full synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for effective experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 27748-08-9 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][2] |
| Appearance | Off-white crystalline solid | [8] |
| pKa (Predicted) | 9.08 ± 0.40 | [1] |
| Topological Polar Surface Area | 62.3 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Characterization: While a dedicated spectrum for this specific molecule is not publicly available, its signature can be confidently predicted based on analogous structures like methyl 1H-indole-2-carboxylate.[9][10]
-
¹H NMR: Expected signals would include a singlet for the N-H proton (typically >11 ppm in DMSO-d₆), a singlet for the phenolic O-H, distinct aromatic protons for the indole ring system, and a singlet around 3.9 ppm for the methyl ester protons.
-
¹³C NMR: Approximately 10 distinct carbon signals are expected, including a carbonyl signal for the ester (~162 ppm), and aromatic signals corresponding to the indole core.[9] DEPT experiments would be crucial to distinguish quaternary carbons from CH groups.[11]
-
IR Spectroscopy: Key stretches would include N-H and O-H bands (typically broad, ~3300-3400 cm⁻¹), and a strong C=O stretch for the ester (~1700 cm⁻¹).
Synthesis of the Core Scaffold
The synthesis of substituted hydroxyindoles can be approached through various classical and modern methods, including the Bischler-Möhlau, Fischer, and palladium-catalyzed cyclization reactions.[5][12] A robust method for generating highly functionalized 1-hydroxyindole-2-carboxylates involves the reductive cyclization of substituted 2-nitrophenyl precursors, which can be adapted for our target.[13]
Figure 1: Proposed synthetic workflow for the indole core.
Representative Protocol: Reductive Cyclization
This protocol is adapted from methodologies for synthesizing related 1-hydroxyindole-2-carboxylates.[13]
-
Step 1: Michael Addition: To a solution of a suitable methyl 3-(2-nitrophenyl)-2-oxopropanoate precursor in a protic solvent like ethanol, add a soft nucleophile (e.g., thiophenol). The reaction is typically stirred at room temperature for several hours until TLC analysis indicates consumption of the starting material. The intermediate Michael adduct is then isolated via extraction or crystallization.
-
Step 2: Reductive Cyclization: Dissolve the intermediate adduct in ethanol or acetic acid. Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), in excess (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC. The reduction of the nitro group to an amine is followed by a spontaneous intramolecular condensation (cyclization) to form the indole ring.
-
Work-up and Purification: After cooling, the reaction is quenched, often with a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield the target compound.
Causality Insight: The choice of SnCl₂ is strategic; it is a mild chemoselective reducing agent for nitro groups that is well-tolerated by other functional groups like esters. The acidic conditions of the reaction also facilitate the final condensation/dehydration step to form the aromatic pyrrole ring.
A Tour of Reactivity: Strategic Functionalization Pathways
The power of this compound lies in its three distinct reactive centers, allowing for sequential and controlled modifications.
Figure 2: Reactivity map for O- and N-functionalization.
O-Functionalization at the Phenolic Hydroxyl
The C4-hydroxyl group is acidic and readily deprotonated, making it an excellent site for introducing diversity via ether and ester linkages.
Protocol: O-Alkylation (Williamson Ether Synthesis)
-
Suspend this compound (1.0 eq) and a mild base like potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the suspension.
-
Heat the mixture (typically 60-80 °C) and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the O-alkylated product.
Causality Insight: A mild base like K₂CO₃ is often sufficient to deprotonate the more acidic phenolic hydroxyl selectively over the indole N-H, enabling regioselective O-alkylation. DMF is an excellent solvent as it effectively solvates the potassium cation, increasing the nucleophilicity of the resulting phenoxide.
N-Functionalization of the Indole Nitrogen
Alkylation or acylation of the indole nitrogen is a common strategy to block the N-H group, improve solubility, or introduce new pharmacophores.
Protocol: N-Alkylation This protocol is adapted from a similar procedure for methyl 1H-indole-2-carboxylate.[14]
-
In a flask equipped with a reflux condenser, suspend the starting indole (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in dry acetone (or DMF for less reactive alkylating agents).
-
Add the alkylating agent (e.g., dimethyl sulfate, methyl iodide) (1.5 eq) and heat the suspension to reflux for 12-24 hours.
-
After cooling, add a 5% ammonia solution to quench any remaining alkylating agent and stir for 1-2 hours.
-
Remove the solvent in vacuo and partition the residue between water and dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-alkylated product, which can be further purified by chromatography or recrystallization.
Causality Insight: While the N-H is less acidic than the phenolic O-H, under more forcing conditions (stronger base, higher temperature, or more reactive electrophile), N-alkylation can be achieved. If both sites are to be alkylated, using a stronger base like NaH with an excess of the alkylating agent is a common strategy.
Transformations of the C2-Ester
The C2-ester is arguably the most valuable handle for drug discovery applications, serving as a gateway to carboxylic acids and, subsequently, a vast array of amides.
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The Indole-2-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Abstract
The indole-2-carboxylate scaffold represents a cornerstone in heterocyclic chemistry, serving as a pivotal structural motif in a multitude of biologically active compounds. Its journey from a laboratory curiosity to a privileged fragment in modern drug discovery is a testament to over a century of synthetic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of indole-2-carboxylate compounds. We will traverse the classical, name-reaction-driven syntheses that first brought this core to light, critically evaluate the evolution to modern, high-efficiency catalytic methods, and delve into the profound impact of this scaffold on contemporary medicinal chemistry, with a focus on its role in developing inhibitors for key therapeutic targets. This guide is structured to provide researchers, scientists, and drug development professionals with not only the historical context but also practical, field-proven insights into the synthesis and application of these vital compounds.
Introduction: The Significance of the Indole-2-Carboxylate Scaffold
The indole ring system is one of the most ubiquitous heterocycles in nature and medicinal chemistry.[1] When functionalized with a carboxylate group at the 2-position, the electronic properties and synthetic utility of the indole are profoundly altered. The carboxylate group, typically as an ester, serves multiple roles: it can act as a directing group for further functionalization, a handle for derivatization into amides and other functionalities, and a critical pharmacophoric element for interaction with biological targets.[2][3] This unique combination of features has cemented the indole-2-carboxylate framework as a valuable building block in the synthesis of complex natural products and a wide array of therapeutic agents, from antiviral to anticancer compounds.[4][5]
Historical Perspective: The Dawn of Indole-2-Carboxylate Synthesis
The story of indole-2-carboxylates begins in the late 19th century, a period of foundational discoveries in organic synthesis. While the parent indole was isolated earlier, the targeted synthesis of its 2-carboxy derivative was a significant challenge, solved by the ingenuity of pioneering chemists.
The Reissert Indole Synthesis: The Foundational Approach (1897)
The first practical and direct synthesis of indole-2-carboxylic acid was reported by Arnold Reissert in 1897.[6][7] This robust, two-step procedure begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide. The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to furnish the indole-2-carboxylic acid.[8][9]
The causality behind this experimental design is elegant: the base-mediated condensation generates a key intermediate where the nitro group and the pyruvate side chain are perfectly positioned for a reductive cyclization. The reduction of the nitro group to an amine is the trigger for a spontaneous intramolecular condensation, leading directly to the formation of the indole ring.[6] Various reducing agents have been employed over the years, including ferrous sulfate, zinc dust in acetic acid, and catalytic hydrogenation, each offering different levels of efficiency and substrate compatibility.[2][6]
The Fischer Indole Synthesis: A Versatile Alternative
Shortly after Reissert's discovery, the Fischer indole synthesis, first reported in 1883 for other indole derivatives, was adapted for the preparation of indole-2-carboxylates.[7] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.[2]
The power of the Fischer synthesis lies in its versatility and the ready availability of a wide range of substituted phenylhydrazines and carbonyl compounds. The mechanism, involving a[6][6]-sigmatropic rearrangement, allows for the construction of highly substituted indole rings.[7] However, for the synthesis of the parent indole-2-carboxylate, the Reissert synthesis was often considered more direct.
The Evolution of Synthesis: From Stoichiometric Reagents to Catalytic Efficiency
For much of the 20th century, the Reissert and Fischer syntheses remained the workhorses for accessing indole-2-carboxylates. However, these methods often require harsh reaction conditions (strong acids, high temperatures) and stoichiometric reagents, limiting their functional group tolerance and overall efficiency. The dawn of the 21st century witnessed a paradigm shift with the advent of transition-metal-catalyzed reactions, offering milder conditions, broader substrate scope, and greater precision.
Palladium-Catalyzed Methods: A New Era of Indole Construction
Palladium catalysis has revolutionized the synthesis of indoles, and indole-2-carboxylates are no exception. Modern approaches often involve intramolecular C-H amination or cross-coupling reactions. A notable strategy is the aerobic, palladium-catalyzed oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[3][10] These substrates are readily prepared from benzaldehyde derivatives and N-acetylglycine.[10] This method is particularly attractive due to its use of molecular oxygen as the terminal oxidant, making it an environmentally benign process.[3][10]
Copper-Catalyzed Synthesis: A Cost-Effective and Robust Alternative
Copper catalysis has emerged as a powerful and more economical alternative to palladium for the synthesis of indole-2-carboxylates. A prominent method involves the copper-catalyzed cascade reaction of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate.[11] This one-pot procedure is highly efficient and tolerant of a wide range of functional groups on the aromatic ring.[11] The reaction proceeds under mild conditions and can utilize inexpensive and readily available aryl chlorides as starting materials.[11]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is a critical decision in any research or development campaign, dictated by factors such as substrate availability, desired substitution patterns, scalability, and cost.
| Method | Key Features & Advantages | Limitations & Disadvantages |
| Reissert Synthesis | Direct route to indole-2-carboxylic acids.[8] Well-established and reliable.[6] | Requires strongly electron-withdrawing nitro group. Harsh reductive conditions can limit functional group tolerance. |
| Fischer Synthesis | Highly versatile for substituted indoles.[7] Wide variety of starting materials available. | Can produce regioisomeric mixtures with unsymmetrical ketones. Requires strongly acidic conditions. |
| Palladium-Catalyzed | Mild reaction conditions.[10] High functional group tolerance.[3] Atom-economical (aerobic oxidation).[10] | Catalyst can be expensive and sensitive to air/moisture. Ligand screening may be necessary. |
| Copper-Catalyzed | Cost-effective catalyst.[11] Excellent functional group tolerance. One-pot procedures are common.[11] | May require higher temperatures than palladium-catalyzed reactions for less reactive substrates (e.g., aryl chlorides).[11] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, detailed, step-by-step protocols for key synthetic transformations are essential. The following protocols are based on authoritative, peer-reviewed procedures.
Protocol 1: Classical Synthesis of Ethyl Indole-2-carboxylate via the Reissert Method
This protocol is adapted from the trusted "Organic Syntheses" collection and represents a robust, well-validated procedure.[2]
Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 39 g (1.0 g-atom) of potassium metal.
-
Pass a slow stream of dry nitrogen through the flask and add a mixture of 250 ml of absolute ethanol and 200 ml of anhydrous ether via the dropping funnel at a rate that maintains gentle boiling.
-
Once all the potassium has dissolved (approx. 1.5-2 hours), allow the solution to cool to room temperature and add 2.5 liters of anhydrous ether.
-
Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed 10 minutes later by 137 g (1.00 mole) of o-nitrotoluene.
-
Continue stirring for 1 hour, then stopper the flask and let it stand for at least 24 hours.
-
Collect the precipitated deep-purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is typically 74–78%.
Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Place 30 g (0.109 mole) of the potassium salt from Step A into a 400-ml hydrogenation bottle and dissolve it in 200 ml of glacial acetic acid.
-
Add 0.20 g of platinum catalyst (e.g., PtO₂).
-
Pressurize the bottle with hydrogen to approximately 30 p.s.i. in a Parr low-pressure hydrogenation apparatus.
-
Shake the apparatus until hydrogen uptake ceases (typically 1-2 hours).
-
Remove the catalyst by filtration, washing it with glacial acetic acid.
-
Pour the filtrate into 3 liters of water with stirring to precipitate the product.
-
Collect the yellow solid by filtration, wash thoroughly with water, and dry to yield ethyl indole-2-carboxylate.
Protocol 2: Modern Copper-Catalyzed Synthesis of Ethyl Indole-2-carboxylate
This protocol is a general representation of the ligand-free, copper-catalyzed cascade process.[11]
-
To a reaction vial, add the 2-haloaryl aldehyde (1.0 mmol), cesium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO (2.0 mL) followed by ethyl isocyanoacetate (1.2 mmol).
-
Stir the reaction mixture at the appropriate temperature (room temperature for 2-iodo substrates, 50-80 °C for 2-bromo or 2-chloro substrates) for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl indole-2-carboxylate.
The Role of Indole-2-Carboxylates in Drug Discovery
The indole-2-carboxylate scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents. Its derivatives have shown significant promise in several key areas of pharmacological research.[4][5]
Inhibition of HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[12][13] Indole-2-carboxylic acid derivatives have been identified as potent integrase strand transfer inhibitors (INSTIs).[4][14] The mechanism of action involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's active site by the indole nitrogen and the C2-carboxylate group.[4][14] This interaction effectively blocks the catalytic activity of the enzyme, preventing viral replication.[12]
Modulation of the Tryptophan Catabolism Pathway via IDO1/TDO Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway, the primary route of tryptophan metabolism.[15][16] In the context of cancer, overexpression of these enzymes in tumor cells leads to depletion of tryptophan in the tumor microenvironment, which suppresses the activity of immune cells, particularly T cells, allowing the tumor to evade the immune system.[5][15] Indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and TDO.[5][17] By blocking these enzymes, these compounds restore local tryptophan levels, thereby reactivating anti-tumor immunity.
Quantitative Structure-Activity Relationship (QSAR) Data
The development of potent inhibitors is often guided by QSAR studies, which correlate the chemical structure of compounds with their biological activity. The tables below summarize representative inhibitory activities for indole-2-carboxylate derivatives against HIV-1 Integrase and IDO1.
Table 2: Inhibitory Activity of Indole-2-carboxylate Derivatives against HIV-1 Integrase
| Compound ID | Substitution Pattern | IC₅₀ (µM) | Citation |
| Parent Acid | Unsubstituted | 32.37 | [18] |
| 17a | C6-halogenated benzene | 3.11 | [4][14] |
| 20a | C3-long branch, C6-halogenated aniline | 0.13 | [4] |
Table 3: Inhibitory Activity of Indole-2-carboxylate Derivatives against IDO1
| Compound ID | Substitution Pattern | IC₅₀ (µM) | Citation |
| 9o-1 | 6-acetamido derivative | 1.17 | [5][17] |
| 8d | C2-aroyl derivative | 0.18 | [19] |
| 9p-O | para-benzoquinone derivative | << 1 (nM range) | [5][17] |
Conclusion and Future Outlook
From its formal discovery in the late 19th century through the Reissert synthesis to its current prominence as a key scaffold in cutting-edge drug discovery, the journey of indole-2-carboxylate is a compelling narrative of chemical innovation. The evolution from harsh, classical syntheses to mild, efficient, and sustainable catalytic methods has dramatically expanded the accessibility and utility of this heterocyclic core. As our understanding of complex biological pathways deepens, the rational design of novel indole-2-carboxylate derivatives will undoubtedly continue to yield new therapeutic agents that address unmet medical needs. The versatility and proven track record of this scaffold ensure its enduring legacy in the fields of organic synthesis and medicinal chemistry.
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A Comprehensive Technical Guide to the Solubility of Methyl 4-hydroxy-1H-indole-2-carboxylate
An Essential Parameter for Drug Discovery and Development
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the solubility of Methyl 4-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry. Given that solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy, this document serves as a vital resource for researchers, scientists, and drug development professionals.[1] We will explore the physicochemical properties of this indole derivative, present a theoretical framework for its solubility in various solvent systems, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This guide is designed to bridge the gap between theoretical understanding and practical application, ensuring the generation of reliable and reproducible solubility data.
Introduction: The Significance of the Indole Scaffold and Solubility in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] this compound, as a functionalized indole derivative, represents a promising building block for the synthesis of novel therapeutic agents. The journey of a new chemical entity from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to compound attrition.[3] A drug must be in solution to be absorbed and exert its pharmacological effect.[3] Therefore, a comprehensive understanding and accurate measurement of a compound's solubility are paramount from the earliest stages of drug discovery.[1] This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility profile of this compound.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The structural features of this compound are key determinants of its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [4][5] |
| Molecular Weight | 191.18 g/mol | [4][5] |
| Predicted pKa | 9.08 ± 0.40 | [4] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Topological Polar Surface Area | 62.3 Ų | [5] |
The presence of both hydrogen bond donors (the hydroxyl group and the indole N-H) and acceptors (the hydroxyl oxygen, and the two oxygens of the carboxylate group) suggests the potential for significant interactions with polar solvents.[6][7][8] The indole ring itself, while largely aromatic and hydrophobic, can participate in π-π stacking and hydrogen bonding.[9] The methyl ester group adds some lipophilicity. The predicted pKa indicates that the hydroxyl group is weakly acidic.
Based on these features, we can anticipate the following general solubility trends:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl groups and the compound's hydroxyl, N-H, and carbonyl functionalities.[6][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is likely, driven by dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.
-
Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is predicted due to the "like dissolves like" principle; the overall polarity of the molecule will likely prevent significant dissolution in nonpolar media.[1]
Theoretical Framework: The Molecular Basis of Solvation
The dissolution of a solid in a liquid is a thermodynamic process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The hydroxyl and indole N-H groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups can act as acceptors. This is the primary driver of solubility in protic solvents.
-
Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, which can interact favorably with the dipoles of polar aprotic and protic solvents.
-
Van der Waals Forces: These are present in all interactions and will be the dominant force in nonpolar solvents.
-
π-π Stacking: The aromatic indole ring can interact with other aromatic systems, including itself in the solid state.
The interplay of these forces dictates the extent to which the compound will dissolve in a given solvent.
Caption: Intermolecular interactions governing solubility.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain definitive solubility data, experimental determination is crucial. The following protocols for equilibrium and kinetic solubility are based on established industry standards.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium of a saturated solution.
Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.
Protocol:
-
Preparation:
-
Accurately weigh approximately 2-5 mg of this compound into a series of glass vials.
-
Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. Ensure that a visible excess of solid remains.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biological relevance).
-
Agitate the samples for 24-48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
-
Sample Processing:
-
Allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable mobile phase for analysis.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility values should be consistent between these time points.
Caption: Workflow for equilibrium solubility determination.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected, typically by nephelometry (light scattering) or UV absorbance after filtration.
Protocol (Nephelometric Method):
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a clear-bottomed microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (typically 1-2 hours) with gentle shaking.
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to a blank.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise format to facilitate comparison across different solvents and conditions.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Experimental Equilibrium Solubility (µg/mL) at 25°C | Experimental Kinetic Solubility (µM) in PBS pH 7.4 |
| Water | Polar Protic | Moderate | To be determined | To be determined |
| Methanol | Polar Protic | Good | To be determined | N/A |
| Ethanol | Polar Protic | Good | To be determined | N/A |
| DMSO | Polar Aprotic | Good | To be determined | N/A |
| Acetonitrile | Polar Aprotic | Moderate | To be determined | N/A |
| Hexane | Nonpolar | Poor | To be determined | N/A |
Note: The "Predicted Solubility" is a qualitative assessment based on the compound's structure. The experimental columns are to be populated with data generated using the protocols outlined in this guide.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. By understanding its physicochemical properties and applying the robust experimental protocols detailed herein, researchers can generate the high-quality, reliable solubility data that is indispensable for advancing promising indole-based compounds through the drug discovery and development pipeline. The principles and methodologies presented are broadly applicable to the characterization of other novel chemical entities.
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Core Topic: Stability and Storage Conditions for Methyl 4-hydroxy-1H-indole-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl 4-hydroxy-1H-indole-2-carboxylate is a pivotal intermediate in synthetic organic chemistry, valued for its utility in constructing complex pharmaceutical and bioactive molecules.[1][2] The inherent reactivity of its 4-hydroxyindole scaffold, however, necessitates a thorough understanding of its stability profile to ensure its integrity throughout storage and experimental use. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for assessing its degradation, thereby ensuring the reliability and reproducibility of research outcomes.
Chemical Profile and Inherent Instabilities
This compound (CAS No: 27748-08-9) possesses a molecular structure defined by an electron-rich indole nucleus, a phenolic hydroxyl group at the C4 position, and a methyl ester at the C2 position.[3][4] This combination of functional groups dictates its chemical behavior and susceptibility to degradation.
The indole ring itself is prone to oxidation due to its high electron density.[5] The presence of the activating hydroxyl group at the C4 position can further enhance this susceptibility. Furthermore, the ester and phenolic moieties introduce vulnerabilities to pH-dependent degradation.
Key Degradation Pathways
-
Oxidative Degradation: Exposure to atmospheric oxygen can initiate oxidation of the indole ring, a common degradation pathway for such compounds.[5] This process is often catalyzed by light and trace metal impurities, leading to the formation of colored oligomeric or polymeric byproducts. The electron-donating nature of the hydroxyl group makes the aromatic system particularly sensitive to oxidizing agents.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and, more significantly, basic conditions.[5][6] Alkaline hydrolysis will readily convert the ester to its corresponding carboxylate salt, altering the compound's chemical properties and biological activity.
-
Photodegradation: Indole derivatives are frequently light-sensitive.[5][7] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to decomposition. This necessitates careful handling and storage in light-protecting containers.[7]
-
Acid-Catalyzed Degradation: While the ester is more stable to acid than base, strong acidic conditions can lead to protonation and potential degradation of the sensitive indole ring.[5]
Below is a diagram illustrating the primary potential degradation routes for this compound.
Caption: Primary degradation pathways for the target compound.
Recommended Storage and Handling Protocols
To preserve the purity and stability of this compound, adherence to strict storage and handling protocols is critical. The following recommendations are synthesized from safety data sheets of analogous indole compounds and established principles of chemical stability.
Long-Term and Short-Term Storage
For optimal preservation, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a controlled environment.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2°C to 8°C (Refrigerated) | Slows down the rate of potential thermal degradation and oxidative processes. For long-term archival, storage at -20°C is advisable, similar to other sensitive biological reagents like Indole-3-acetic Acid.[8] |
| Atmosphere | Under Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[5][9] This is the most critical factor for preventing the gradual discoloration and impurity formation in indole derivatives. |
| Light Exposure | Store in Amber or Opaque Vials | Prevents photodegradation by blocking UV and visible light, which can catalyze the formation of reactive radical species.[5][7] |
| Moisture | Tightly Closed Container in a Dry Place | Minimizes moisture ingress, which could facilitate ester hydrolysis, especially if acidic or basic impurities are present on the container surface.[10][11] |
Handling Incompatible Materials
To prevent rapid decomposition or hazardous reactions, this compound should be stored away from:
-
Strong Oxidizing Agents: Can cause vigorous and exothermic reactions, leading to complete degradation.[12]
-
Strong Bases: Will readily catalyze the hydrolysis of the methyl ester.[12]
-
Strong Acids: May lead to degradation of the indole nucleus.[9]
Experimental Methodologies
The integrity of experimental results depends on the proper handling of the compound from the moment it is taken from storage.
Protocol for Preparation of Stock Solutions
This protocol ensures the stability of the compound once dissolved for experimental use.
-
Pre-Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: If possible, perform weighing and initial dissolution inside a glove box or under a gentle stream of inert gas (e.g., nitrogen).
-
Solvent Selection: Use high-purity, anhydrous, and degassed solvents. Dimethyl sulfoxide (DMSO) and methanol are common solvents for indole derivatives.[1] Prepare solutions fresh whenever possible.
-
Solution Storage: If a stock solution must be stored, it should be aliquoted into small-volume amber vials, purged with inert gas, sealed tightly, and stored at -20°C or -80°C .[5] Avoid repeated freeze-thaw cycles.
Protocol for a Confirmatory Forced Degradation Study
This self-validating workflow allows a researcher to empirically confirm the stability profile of the compound under various stress conditions. This is a standard practice in drug development.[13]
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials and subject them to the following conditions:[5][13]
-
Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Photolytic Degradation: Expose to direct UV light (e.g., 254 nm) or strong ambient light at room temperature.
-
Control: Keep one aliquot protected from light at room temperature.
-
-
Time Points: Withdraw samples from each condition at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acid and base samples if necessary, then dilute all samples to an appropriate concentration. Analyze by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), comparing the chromatograms of the stressed samples to the control.
-
Interpretation: The appearance of new peaks or a decrease in the area of the main peak indicates degradation under that specific stress condition.
The following diagram outlines this experimental workflow.
Caption: Workflow for a forced degradation stability assessment.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily challenged by oxidation, light exposure, and hydrolysis under basic conditions. By implementing the rigorous storage protocols—refrigeration, inert atmosphere, and protection from light—and employing careful handling techniques during experimental setup, researchers can mitigate these risks. Confirmatory forced degradation studies provide an empirical framework for validating these handling procedures within any specific laboratory context, ultimately ensuring the quality and reliability of the scientific data generated.
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- Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate.
- Fine Chemical Manufacturer. (n.d.). The Chemistry of 4-Hydroxyindole: Properties and Synthesis.
- Liu, Z., et al. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
- Sigma-Aldrich. (n.d.). Methyl 1H-indole-2-carboxylate.
- Flinn Scientific. (2016). Indole-3-acetic Acid Safety Data Sheet (SDS).
- CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Guidechem. (n.d.). This compound 27748-08-9 wiki.
- Iannuzzi, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalysis. Symmetry, 14(3), 435.
- ChemicalBook. (n.d.). This compound CAS#: 27748-08-9.
- BLD Pharm. (n.d.). 1202-04-6|Methyl 1H-indole-2-carboxylate.
- BenchChem. (2025). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
- ChemicalBook. (n.d.). This compound(27748-08-9).
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- Acheson, R. M. (1967). The tautomerism and bromination of some 1-hydroxyindole-2-carboxylic acid derivatives. SciSpace.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate from Substituted Anilines
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 4-hydroxyindoles are of particular interest due to their presence in biologically active molecules and their utility as versatile synthetic intermediates. This application note provides a detailed guide for the synthesis of a key 4-hydroxyindole derivative, Methyl 4-hydroxy-1H-indole-2-carboxylate, commencing from the readily available substituted aniline, 3-methoxyaniline (m-anisidine).
This guide is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of a reliable three-step synthetic sequence, including the Japp-Klingemann reaction, the Fischer indole synthesis, and a final demethylation step. The protocols provided are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot as necessary.
Strategic Overview of the Synthesis
The synthesis of this compound from 3-methoxyaniline is strategically designed in a three-step sequence. This approach leverages classic and dependable organic reactions to construct the indole ring system with the desired substitution pattern.
Caption: Overall synthetic strategy for this compound.
The initial step involves the conversion of 3-methoxyaniline into a key hydrazone intermediate via the Japp-Klingemann reaction. This is followed by an acid-catalyzed cyclization of the hydrazone in a Fischer indole synthesis to construct the indole core, yielding Methyl 4-methoxy-1H-indole-2-carboxylate. The final step is the selective demethylation of the methoxy group to afford the target 4-hydroxyindole.
Part 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from aryl diazonium salts and β-keto esters.[1][2] In this protocol, 3-methoxyaniline is first diazotized and then coupled with methyl acetoacetate to yield the corresponding hydrazone.
Reaction Mechanism: Japp-Klingemann Reaction
Caption: Mechanism of the Japp-Klingemann reaction.
Experimental Protocol: Synthesis of Methyl 2-(2-(3-methoxyphenyl)hydrazono)propanoate
Materials:
-
3-Methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Methyl acetoacetate
-
Sodium Acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of 3-Methoxyaniline:
-
In a flask, dissolve 3-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve methyl acetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the methyl acetoacetate solution. A yellow-orange precipitate should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude hydrazone by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure Methyl 2-(2-(3-methoxyphenyl)hydrazono)propanoate.
-
| Reactant | Molar Ratio | Typical Yield |
| 3-Methoxyaniline | 1.0 | 80-90% |
| Sodium Nitrite | 1.05 | - |
| Methyl acetoacetate | 1.0 | - |
Part 2: Fischer Indole Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate
The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system from an arylhydrazone and an aldehyde or ketone under acidic conditions.[3][4] In this step, the prepared hydrazone is cyclized to form the 4-methoxyindole derivative.
Reaction Mechanism: Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
Experimental Protocol: Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate
Materials:
-
Methyl 2-(2-(3-methoxyphenyl)hydrazono)propanoate
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Cyclization Reaction:
-
To a flask containing the hydrazone intermediate (1.0 eq), add the acidic catalyst. Polyphosphoric acid is often effective, or a mixture of a high-boiling solvent like toluene with a catalytic amount of a strong acid (e.g., H₂SO₄) can be used.
-
Heat the reaction mixture to 80-110 °C with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Continue heating until the starting hydrazone is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
The product will often precipitate as a solid. Collect the solid by filtration.
-
If the product is not a solid, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 4-methoxy-1H-indole-2-carboxylate.
-
| Reactant | Molar Ratio | Typical Yield |
| Hydrazone Intermediate | 1.0 | 60-75% |
Spectroscopic Data for Methyl 4-methoxy-1H-indole-2-carboxylate: [5]
-
¹H NMR (CDCl₃): δ (ppm) 8.90 (br s, 1H, NH), 7.20 (d, J=1.2 Hz, 1H, H-3), 7.15 (t, J=8.0 Hz, 1H, H-6), 6.95 (d, J=8.2 Hz, 1H, H-7), 6.60 (d, J=7.8 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃).
-
¹³C NMR (CDCl₃): δ (ppm) 162.5, 154.5, 138.0, 128.5, 124.0, 115.0, 105.5, 102.0, 100.5, 55.5, 52.0.
Part 3: Demethylation to this compound
The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective, albeit harsh, reagent for this transformation.[6][7]
! CAUTION ! Boron tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Reaction Mechanism: O-Demethylation with BBr₃
The demethylation proceeds via the formation of a Lewis acid-base adduct between the methoxy group's oxygen and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl group.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-methoxy-1H-indole-2-carboxylate
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Demethylation Reaction:
-
Dissolve Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (2.0-3.0 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of methanol.
-
Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
-
| Reactant | Molar Ratio | Typical Yield |
| Methyl 4-methoxy-1H-indole-2-carboxylate | 1.0 | 75-85% |
| Boron Tribromide (BBr₃) | 2.0-3.0 | - |
Spectroscopic Data for this compound:
-
¹H NMR (DMSO-d₆): δ (ppm) 11.8 (br s, 1H, NH), 9.8 (s, 1H, OH), 7.1 (d, J=1.0 Hz, 1H, H-3), 7.0 (t, J=8.0 Hz, 1H, H-6), 6.8 (d, J=8.2 Hz, 1H, H-7), 6.4 (d, J=7.8 Hz, 1H, H-5), 3.8 (s, 3H, COOCH₃).
-
¹³C NMR (DMSO-d₆): δ (ppm) 162.0, 152.0, 138.5, 127.0, 124.5, 114.0, 106.0, 103.0, 101.0, 51.5.
Conclusion
The synthetic route detailed in this application note provides a reliable and well-precedented method for the preparation of this compound from 3-methoxyaniline. By employing the Japp-Klingemann reaction followed by the Fischer indole synthesis and a final demethylation step, researchers can access this valuable 4-hydroxyindole intermediate in good overall yields. The provided protocols and mechanistic insights are intended to serve as a practical guide for scientists engaged in the synthesis of indole derivatives for applications in drug discovery and development.
References
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PubChem. Methyl 4-methoxy-1H-indole-2-carboxylate. [Link]
-
Chem-Station. O-Demethylation. [Link]
-
Grokipedia. Fischer indole synthesis. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
- Sadegh, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2429-2436.
- Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17.
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
ResearchGate. What demethylating reagent do you suggest? [Link]
-
HMDB. 4-Methoxycinnamic acid 1H NMR Spectrum. [Link]
-
SpectraBase. Methyl 4-methoxy-2-indolecarboxylate 13C NMR Spectrum. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Reddit. demethylation by BBr3 or HBr. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
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ResearchGate. Complete O‐demethylation of methoxy groups and lactonization. [Link]
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 11(54), 34266-34306.
-
Royal Society of Chemistry. Table of Contents. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
ResearchGate. One-Pot Modified Japp-Klingeman-Fischer Indole Synthesis. [Link]
-
ResearchGate. What are the special considerations for the Japp-Klingemann reaction? [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Semantic Scholar. The Japp-Klingemann Reaction. [Link]
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- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
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- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl 4-methoxy-1H-indole-2-carboxylate | C11H11NO3 | CID 688172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Notes and Protocols for the N-Alkylation of Methyl 4-hydroxy-1H-indole-2-carboxylate
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For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1] The functionalization of the indole core, particularly at the nitrogen atom (N-alkylation), provides a powerful tool to modulate the steric and electronic properties of the molecule. This modification can significantly impact biological activity, solubility, and pharmacokinetic profiles. For instance, N-substituted indoles are integral components of drugs targeting a wide range of diseases.[2][3]
Methyl 4-hydroxy-1H-indole-2-carboxylate presents a unique challenge and opportunity for selective N-alkylation. The presence of a phenolic hydroxyl group introduces the possibility of competing O-alkylation. Therefore, the development of robust and selective N-alkylation protocols is crucial for the efficient synthesis of novel indole derivatives for drug discovery and other applications. This guide provides detailed experimental protocols, mechanistic insights, and troubleshooting advice for the successful N-alkylation of this versatile substrate.
Mechanistic Considerations: N- vs. O-Alkylation
The regioselectivity of alkylating bifunctional nucleophiles like this compound is governed by several factors, including the nature of the base, solvent, electrophile, and reaction temperature. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons that can act as a nucleophile. The pKa of the indole N-H is approximately 17, making it significantly less acidic than the phenolic O-H (pKa ≈ 10).
Under basic conditions, the more acidic phenolic proton is preferentially removed, generating a phenoxide anion. This phenoxide is a potent nucleophile, and in many cases, O-alkylation via a Williamson ether synthesis-type mechanism will be the dominant pathway.[4][5][6][7][8] However, the indole anion, once formed, is also a strong nucleophile.[2] The selectivity for N-alkylation can often be achieved by carefully selecting reaction conditions that favor the formation and reaction of the indole anion or by utilizing alternative reaction pathways that are inherently selective for the nitrogen atom.
Experimental Protocols
Protocol 1: Classical N-Alkylation using a Strong Base in an Aprotic Solvent
This protocol aims to achieve N-alkylation by deprotonating the indole nitrogen with a strong base in a suitable aprotic solvent. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over other potential side reactions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF or THF (to achieve a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to facilitate deprotonation. The formation of a salt may be observed.
-
Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Rationale for Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen.[2][9] Using a slight excess ensures complete deprotonation.
-
Solvent: Anhydrous aprotic polar solvents like DMF or THF are used to dissolve the starting materials and the intermediate salts, and they do not interfere with the reaction.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic deprotonation reaction. The reaction is then allowed to warm to room temperature to ensure a reasonable reaction rate.
Protocol 2: Mitsunobu Reaction for Selective N-Alkylation
The Mitsunobu reaction is a powerful method for the selective N-alkylation of indoles under mild conditions.[10][11][12] It avoids the use of strong bases and often provides excellent regioselectivity for the nitrogen atom. This is because the reaction proceeds through a phosphonium salt intermediate that preferentially activates the alcohol for nucleophilic attack by the indole nitrogen.
Materials:
-
This compound
-
Primary or secondary alcohol (the source of the alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and a color change are typically observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a minimal amount of a non-polar solvent (e.g., diethyl ether) prior to chromatography.
Rationale for Experimental Choices:
-
Reagents: The combination of PPh₃ and DIAD/DEAD forms the active phosphonium intermediate.[11]
-
Solvent: Anhydrous THF or DCM are common solvents for the Mitsunobu reaction.
-
Selectivity: The generally accepted mechanism involves the formation of an alkoxyphosphonium salt, which is then attacked by the indole nitrogen. The higher nucleophilicity of the indole nitrogen compared to the phenoxide under these neutral conditions leads to selective N-alkylation.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Base/Reagents | Solvent | Temperature | Typical Yields | Key Advantages | Potential Drawbacks |
| Classical | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | 0 °C to RT | Moderate to High | Readily available reagents, simple setup | Potential for O-alkylation, use of strong bases |
| Mitsunobu | PPh₃, DIAD/DEAD | THF, DCM | 0 °C to RT | Good to Excellent | High N-selectivity, mild conditions | Stoichiometric byproducts (phosphine oxide), cost of reagents |
| Phase Transfer Catalysis | K₂CO₃, TBAB | Toluene/H₂O | RT to 80 °C | Moderate to Good | Mild conditions, avoids strong bases | Requires optimization of catalyst and solvent system |
| Transition Metal Catalysis | Cu(I), Pd(II) catalysts | Various | Various | Good to Excellent | Broad substrate scope, novel transformations | Cost and sensitivity of catalysts, ligand optimization |
Yields are general estimates and can vary significantly based on the specific alkylating agent and substrate.
Experimental Workflows and Mechanisms
Workflow for Classical N-Alkylation
Caption: Workflow for the classical N-alkylation of this compound.
Mechanism of N-Alkylation
Caption: Simplified mechanism for the base-mediated N-alkylation of an indole.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive base (e.g., old NaH)- Wet solvent or glassware- Poorly reactive alkyl halide | - Use fresh, high-quality base.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a more reactive alkyl halide (I > Br > Cl) or add a catalytic amount of NaI. |
| Formation of O-alkylated byproduct | - Base is not strong enough to fully deprotonate the N-H.- Reaction conditions favor phenoxide formation and reaction. | - Use a stronger base (e.g., NaH).- Consider the Mitsunobu protocol for higher N-selectivity.[10][11][12]- Protect the hydroxyl group prior to N-alkylation. |
| Multiple products observed | - C-alkylation at the C3 position.- Dialkylation (both N and O). | - Use milder conditions.- If C3-alkylation is an issue, consider a protecting group at C3 if the chemistry allows. |
| Difficulty in purification | - Triphenylphosphine oxide from Mitsunobu reaction.- Unreacted starting materials. | - For Mitsunobu, try to precipitate PPh₃O with a non-polar solvent.- Optimize reaction stoichiometry to drive the reaction to completion. |
Conclusion
The N-alkylation of this compound is a key transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. While the presence of the phenolic hydroxyl group presents a selectivity challenge, this can be overcome through careful selection of reaction conditions. The classical approach using a strong base offers a straightforward method, while the Mitsunobu reaction provides a milder and often more selective alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform this important transformation.
References
-
Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019, May 22). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
N-alkylation of indole ring using Mitsunobu reaction. (n.d.). PlumX. Retrieved January 18, 2026, from [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. Retrieved January 18, 2026, from [Link]
-
in the chemical literature: N-alkylation of an indole. (2019, November 19). YouTube. Retrieved January 18, 2026, from [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 18, 2026, from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020, December 17). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. (2023, December 13). PubMed. Retrieved January 18, 2026, from [Link]
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (n.d.). Thieme Connect. Retrieved January 18, 2026, from [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 18, 2026, from [Link]
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Selective Alkylation of 4-Aminoindoles. (2024, February 26). ChemistryViews. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: Leveraging Methyl 4-hydroxy-1H-indole-2-carboxylate as a Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and clinically approved drugs.[1][2] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, making it an invaluable template in drug discovery.[3][4] This guide focuses on a specific, highly functionalized derivative: Methyl 4-hydroxy-1H-indole-2-carboxylate . We will explore the strategic value of its distinct functional groups—the 4-position hydroxyl, the 2-position methyl carboxylate, and the indole nitrogen—as versatile handles for chemical modification. This document provides an in-depth analysis of its synthetic utility, detailed protocols for its derivatization, and its application in designing novel therapeutic agents, particularly in oncology and virology.
Introduction to the this compound Scaffold
This compound (CAS No. 27748-08-9) is a trifunctional building block that offers medicinal chemists a robust platform for generating diverse compound libraries.[5] The indole core itself mimics the structure of tryptophan, allowing it to fit into binding sites of numerous enzymes and receptors.[3] The strategic placement of its functional groups provides three primary vectors for chemical diversification, each with distinct implications for modulating the pharmacological profile of the resulting molecules.
-
4-Hydroxy Group: A nucleophilic handle for introducing ether linkages, which can extend into solvent-exposed regions of a target protein or improve physicochemical properties.
-
2-Carboxylate Group: Can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for forming amides. Amide bonds are fundamental in drug design for establishing critical hydrogen bond interactions within a protein's active site.[6][7]
-
Indole N-H Group: The nitrogen can be alkylated or arylated to probe specific hydrophobic pockets or to block potential metabolic sites.[8]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for reaction design and interpretation.
| Property | Value | Source |
| CAS Number | 27748-08-9 | [5] |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| pKa (Predicted) | 9.08 ± 0.40 | [5] |
| Topological Polar Surface Area | 62.3 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Key Derivatization Pathways
The utility of this scaffold lies in its capacity for selective and versatile modification. The following diagram illustrates the primary reaction sites that can be exploited to generate novel chemical entities.
Caption: Key sites for chemical modification on the indole scaffold.
Application in Anticancer Drug Design
The indole scaffold is a validated pharmacophore in oncology.[9][10] Derivatives have been developed as inhibitors of crucial cancer-related targets, including protein kinases (e.g., EGFR, VEGFR) and enzymes involved in tumor metabolism, such as lactate dehydrogenase (LDH-A).[7][11] The 4-hydroxy-1H-indole-2-carboxylate framework is an excellent starting point for designing targeted kinase inhibitors, where the amide functionality often serves as a key hinge-binding element.
Protocol: Synthesis of Indole-2-Carboxamide Derivatives as Potential Kinase Inhibitors
This protocol details a two-step process: (1) saponification of the methyl ester to the carboxylic acid, followed by (2) amide coupling with a representative amine. This approach allows for the late-stage introduction of diversity elements.
Caption: Workflow for synthesizing indole-2-carboxamide derivatives.
Step 1: Saponification (Ester Hydrolysis)
-
Rationale: The conversion of the methyl ester to a carboxylic acid is essential for the subsequent amide coupling. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering clean conversion under mild conditions. A mixed solvent system of THF and water ensures solubility for both the organic substrate and the inorganic base.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-hydroxy-1H-indole-2-carboxylic acid.
-
Step 2: Amide Coupling (HATU-mediated)
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[12]
-
Procedure:
-
To a solution of 4-hydroxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-hydroxy-1H-indole-2-carboxamide.
-
Representative Biological Data
The antiproliferative activity of indole-2-carboxamide derivatives is often evaluated against a panel of human cancer cell lines. The data below is representative of activities seen for similar scaffolds designed as kinase inhibitors.[7]
| Compound ID | Target (Example) | Cell Line | GI₅₀ Value (nM) | Reference |
| Va | EGFR | A549 (Lung) | 71 | [7] |
| Ve | BRAFV600E | HT-29 (Colon) | 88 | [7] |
| Vg | VEGFR-2 | HepG2 (Liver) | 77 | [7] |
Application in Antiviral Drug Discovery
Indole derivatives have demonstrated significant potential as antiviral agents, targeting a range of DNA and RNA viruses.[13][14] The indole-2-carboxylate scaffold, in particular, has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[15][16] Modifications at the 4-position of the indole ring can be explored to enhance interactions with the viral enzyme or improve pharmacokinetic properties.
Protocol: Synthesis of 4-O-Alkyl Indole Derivatives via Williamson Ether Synthesis
This protocol describes the alkylation of the phenolic hydroxyl group, a classic and reliable method for forming ethers.
-
Rationale: The Williamson ether synthesis is a robust method for coupling an alkoxide with a primary alkyl halide. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl, which is more acidic than an aliphatic alcohol. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Procedure:
-
Combine this compound (1.0 eq), potassium carbonate (2.0 eq), and the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) in anhydrous acetone.
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired Methyl 4-alkoxy-1H-indole-2-carboxylate.
-
Structure-Activity Relationship (SAR) Insights
Studies on related indole-2-carboxylate derivatives have provided valuable insights into their antiviral activity.[17][18]
-
Impact of 4-Position Substituent: Research has shown that alkyloxy groups at the 4-position are not always essential for broad-spectrum antiviral activity, suggesting that this position can be modified to tune physicochemical properties without necessarily sacrificing potency.[17]
-
Role of the Carboxylate: The carboxylate at the C2 position is crucial for activity in HIV-1 integrase inhibitors, as it chelates the essential Mg²⁺ ions in the enzyme's active site.[15]
-
N-H Group Modification: Acetylation of amino groups attached to the indole scaffold has been shown to be detrimental to activity against RNA viruses, indicating that a free N-H or a carefully selected substituent is preferred.[17]
| Compound ID | Virus Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 8f (analogue) | Coxsackie B3 | >58.4 | 17.1 | [17] |
| 14f (analogue) | Influenza A | 7.53 | 12.1 | [17] |
| 20a (analogue) | HIV-1 Integrase | 0.13 | N/A | [15] |
Conclusion and Future Directions
This compound is a powerful and versatile scaffold for medicinal chemistry. Its three distinct functionalization points provide a rich platform for generating novel compounds with diverse biological activities. The protocols outlined herein serve as a validated starting point for researchers to synthesize libraries of amides and ethers for screening in various therapeutic areas, including oncology and virology.
Future research should focus on exploring multi-target inhibitors by combining structural motifs known to interact with different biological targets.[7][19] Furthermore, the application of this scaffold in other disease areas where indole derivatives have shown promise, such as neurodegenerative and inflammatory diseases, remains a fertile ground for investigation.[20][21]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2021). MDPI. [Link]
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). PubMed. [Link]
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). ScienceDirect. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). PMC - NIH. [Link]
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ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. [Link]
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Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025). Biological and Molecular Chemistry. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Functionalized Indole-2-Carboxylates
Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of functionalized indole-2-carboxylates. The indole-2-carboxylate motif is a privileged scaffold in medicinal chemistry and materials science, yet its synthesis can be challenging via classical methods. This guide moves beyond simple procedural lists to explain the causality behind advanced synthetic strategies, focusing on modern palladium-catalyzed methodologies that offer superior efficiency, regioselectivity, and functional group tolerance. We will explore key techniques including intramolecular C-H amination, carbonylative cyclization, and cross-coupling/annulation cascades. Each section includes a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights to ensure reliable and reproducible outcomes in the laboratory.
Strategic Overview: The Imperative for Palladium Catalysis
The indole nucleus is a cornerstone of numerous natural products and FDA-approved pharmaceuticals.[1] Specifically, the indole-2-carboxylate framework serves as a critical precursor for a wide range of biologically active molecules, from anti-inflammatory agents to potent cytotoxins used in antibody-drug conjugates.[2][3]
Traditional methods for indole synthesis, most notably the Fischer indole synthesis, often face limitations when targeting the 2-carboxylate substitution pattern. These reactions can require harsh acidic conditions and high temperatures, and may fail entirely with certain substitution patterns, particularly those involving electron-donating groups on the aryl hydrazine precursor.[4][5][6] This has driven the development of more versatile and milder synthetic routes.
Palladium catalysis has emerged as the preeminent solution, offering an elegant and powerful toolkit for constructing the indole core with precision.[7] These methods leverage fundamental organometallic transformations—such as oxidative addition, C-H activation, and reductive elimination—to forge the requisite C-C and C-N bonds under controlled conditions, often with high atom economy. This guide focuses on the most impactful of these strategies.
Intramolecular Aerobic C-H Amination: A Direct and Atom-Economical Approach
One of the most advanced strategies for synthesizing indole-2-carboxylates is the direct, oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[8] This method is exceptionally efficient, utilizing molecular oxygen as the terminal oxidant, which results in water as the only stoichiometric byproduct. The reaction proceeds via a Pd(II)-catalyzed intramolecular cyclization, forming the critical N-C bond at the ortho position of the aryl ring.
Mechanistic Rationale
The catalytic cycle, as proposed by Stahl and co-workers, is believed to proceed through a Pd(II)/Pd(0) cycle. The key C-N bond-forming step is a result of the intramolecular amination of an activated aryl C-H bond.
The proposed mechanism involves several key steps:
-
Coordination: The 2-acetamido-3-aryl-acrylate substrate coordinates to the Pd(II) catalyst.
-
C-H Activation/Palladation: The ortho C-H bond of the aryl ring is activated, leading to the formation of a palladacycle intermediate. This is often the rate-determining step and is facilitated by the directing effect of the amide group.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Pd(II) center, releasing the cyclized product and a Pd(0) species.
-
Catalyst Reoxidation: The resulting Pd(0) is reoxidized back to the active Pd(II) state by molecular oxygen, closing the catalytic cycle.
Figure 1: Proposed catalytic cycle for the Pd-catalyzed aerobic C-H amination.
Experimental Protocol: Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate
This protocol is adapted from the work of Stahl and co-workers for the synthesis of 1-acetyl indole-2-carboxylates.[9]
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Ethyl (Z)-2-acetamido-3-phenylacrylate | 55731-62-9 | 233.26 | 1.0 | 1.0 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 | 0.05 |
| 4,5-Diazafluoren-9-one (DFO) | 5405-52-7 | 182.18 | 0.10 | 0.10 |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | - | - |
| Toluene | 108-88-3 | 92.14 | - | - |
Procedure:
-
Reaction Setup: To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl (Z)-2-acetamido-3-phenylacrylate (233 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and 4,5-diazafluoren-9-one (18.2 mg, 0.10 mmol).
-
Solvent Addition: Add toluene (5 mL) and acetic acid (1 mL) to the tube.
-
Atmosphere: Fit the Schlenk tube with a balloon filled with oxygen (O₂).
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.
Self-Validation & Troubleshooting:
-
Expected Yield: 75-85%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Causality: Acetic acid serves as both a co-solvent and a proton source, which can be crucial for the C-H activation step. The DFO ligand enhances catalyst stability and turnover.
-
Troubleshooting: Low yields may result from incomplete reaction or catalyst decomposition. Ensure the system is properly sealed under an O₂ atmosphere and that stirring is efficient. If starting material remains, consider increasing the reaction time or temperature slightly (to 110 °C).
Carbonylative Strategies: Building the Ester Moiety in Situ
Palladium-catalyzed carbonylation reactions are a powerful method for introducing a carbonyl group directly into an organic molecule using carbon monoxide (CO) or a CO surrogate.[10] This approach can be applied to the synthesis of indole-2-carboxylates by designing a domino reaction that combines cyclization with carbonylation.
Protocol: Carbonylative Annulation of o-Iodoanilines
This method involves the palladium-catalyzed reaction of an o-iodoaniline with a terminal alkyne and carbon monoxide to directly generate the indole-2-carboxylate scaffold. This is an extension of the Larock indole synthesis.[11]
General Reaction Scheme:
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Application Notes & Protocols: Accelerating the Synthesis of Indole Derivatives with Microwave Irradiation
Abstract
The indole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Traditional methods for synthesizing indole derivatives often require harsh reaction conditions, long reaction times, and can result in moderate yields.[4][5] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the preparation of these vital compounds. Microwave irradiation significantly accelerates reaction rates by utilizing efficient dielectric heating, leading to dramatic reductions in reaction times, improved yields, and cleaner reaction profiles with fewer byproducts.[6][7][8] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[9][10] These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various indole derivatives via Fischer, Bischler, and Palladium-Catalyzed pathways, tailored for researchers, scientists, and drug development professionals.[11][12]
Part 1: Fundamentals of Microwave-Assisted Organic Synthesis (MAOS)
The Principle of Microwave Heating
Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave-assisted synthesis relies on the ability of a specific material—typically a polar solvent or reagent—to absorb microwave energy and convert it into heat.[11] This process, known as dielectric heating, arises from the interaction of the oscillating electric field of the microwave radiation with polar molecules. The polar molecules attempt to align with the rapidly changing electric field, leading to intense internal friction and, consequently, rapid and uniform heating of the reaction mixture.[13][14] This volumetric and instantaneous heating mechanism bypasses the thermal conductivity limitations of vessel walls, often resulting in temperatures and reaction rates that are difficult to achieve with standard oil baths.[7]
Key Advantages Over Conventional Heating
The adoption of MAOS in the synthesis of indole derivatives is driven by several compelling advantages:
-
Reaction Rate Acceleration: Dramatic reduction in reaction times, from hours or days to mere minutes.[7][8]
-
Increased Yields & Purity: Rapid heating can minimize the formation of side products, leading to higher isolated yields and cleaner reaction profiles.[14]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility.
-
Green Chemistry: MAOS often enables solvent-free reactions or the use of less hazardous solvents, reducing waste and energy consumption.[10][14]
Instrumentation & Safety
Modern chemical microwave reactors are specialized instruments designed for safety and precision. Key features include:
-
Corrosion-resistant steel cavities designed to contain vessel failures.[15]
-
Accurate in-situ temperature and pressure monitoring.[16]
-
Specialized reaction vessels (typically borosilicate glass or silicon carbide) designed to withstand high temperatures and pressures.
-
Venting mechanisms and flammable vapor sensors to prevent explosions.[17]
Crucial Safety Directive: The use of domestic (kitchen) microwave ovens for chemical synthesis is strictly prohibited .[15] These appliances lack the necessary safety features to handle flammable solvents, corrosive reagents, and the high pressures that can develop, posing a significant risk of explosion and chemical exposure.[15][18] Always use personal protective equipment (PPE), including chemical splash goggles, lab coats, and thermal gloves when operating a microwave reactor.[19]
Part 2: Key Microwave-Assisted Protocols for Indole Synthesis
This section details field-proven protocols for three common and powerful methods for indole synthesis, adapted for microwave irradiation.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4] Microwave irradiation dramatically accelerates this condensation and cyclization cascade.[20]
Reaction Principle: The reaction proceeds via the formation of a phenylhydrazone, followed by a[6][6]-sigmatropic rearrangement (the key rate-determining step) and subsequent cyclization and aromatization to form the indole ring. Microwave heating efficiently overcomes the activation energy of the rearrangement step.
Detailed Step-by-Step Protocol:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the arylhydrazine (1.0 mmol) and the ketone/aldehyde (1.1 mmol).
-
Add the catalyst, p-Toluenesulfonic acid (p-TSA) (0.2 mmol). Expert Insight: p-TSA is often more effective and provides higher yields than Lewis acids like ZnCl₂ under microwave conditions.[21]
-
For solvent-free conditions, proceed to the next step. Alternatively, add 2-3 mL of a high-boiling polar solvent like ethanol or acetic acid.
-
Seal the vial securely with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters: Irradiate at a constant temperature of 130-150°C for 3-10 minutes with continuous stirring. The instrument will automatically modulate power to maintain the set temperature.
-
After irradiation, allow the vial to cool to room temperature (<50°C) using the instrument's compressed air cooling system.
-
Work-up: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure indole derivative.
Comparative Data:
| Entry | Method | Catalyst | Time | Yield (%) | Reference |
| 1 | Conventional | ZnCl₂ | 4-6 hours | ~65% | [21] |
| 2 | Microwave | ZnCl₂ | 3 min | 76% | [21] |
| 3 | Microwave | p-TSA | 3 min | 91% | [20][21] |
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis constructs 2-arylindoles from the reaction of an α-haloketone with an excess of an arylamine.[22] This method is particularly amenable to solvent-free microwave conditions, offering a significant green chemistry advantage.[23]
Reaction Principle: The reaction involves the initial alkylation of the arylamine by the α-haloketone to form an α-amino ketone intermediate. A second molecule of arylamine then participates in a condensation and subsequent acid-catalyzed cyclization and dehydration to yield the 2-arylindole.[22] The excess aniline acts as both a reactant and the base.
Detailed Step-by-Step Protocol:
-
In a small open glass beaker or vial, add the arylamine (e.g., aniline, 2.0 mmol) and the α-haloketone (e.g., phenacyl bromide, 1.0 mmol).
-
Stir the mixture at room temperature for 1 minute to ensure homogeneity. Expert Insight: This one-pot, solvent-free approach is highly efficient. The arylamine serves as the reactant, base, and reaction medium, simplifying the procedure and work-up.[23][24]
-
Place the beaker in the center of a microwave reactor (a domestic oven can be used with extreme caution for this specific solvent-free protocol, but a dedicated laboratory reactor is strongly recommended for safety and reproducibility).[4][23]
-
Irradiate the mixture at a fixed power of 540 W for 45-60 seconds .[23] The reaction mixture will typically melt and then solidify.
-
After irradiation, carefully remove the beaker and allow it to cool to room temperature.
-
Work-up & Purification: The crude product can be directly purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.
Comparative Data:
| Entry | Substrates | Method | Conditions | Time | Yield (%) | Reference |
| 1 | Aniline, Phenacyl Bromide | Conventional | Reflux in solvent | Several hours | Poor/Moderate | [22] |
| 2 | Aniline, Phenacyl Bromide | Microwave | 2:1 ratio, 540 W, solvent-free | 45-60 sec | 52-75% | [23][24] |
Protocol 3: Microwave-Assisted Palladium-Catalyzed Indole Synthesis
Modern palladium-catalyzed cross-coupling reactions provide a modular and highly flexible route to functionalized indoles, often starting from o-haloanilines.[25][26] Microwave heating dramatically accelerates these catalytic cycles.
Reaction Principle: This protocol describes an intramolecular oxidative C-H activation/cyclization. An enamine, formed from an aniline and a β-ketoester, undergoes a Pd(II)-catalyzed cyclization where a C-H bond on the aniline ring adds across the enamine double bond, followed by oxidative aromatization to form the indole-3-carboxylate product.[27]
Detailed Step-by-Step Protocol:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the enamine substrate (e.g., methyl (Z)-3-((phenyl)amino)but-2-enoate, 1.0 mmol).
-
Add the catalyst, Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and the oxidant, Copper(II) acetate (Cu(OAc)₂, 1.5 mmol).[4]
-
Add 3 mL of a high-boiling polar solvent such as Dimethylformamide (DMF).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters: Irradiate the mixture at a constant temperature of 60°C for 3 hours with vigorous stirring. Expert Insight: The relatively low temperature highlights the efficiency of microwave heating in promoting catalytic turnover even under mild conditions.[4]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-methyl-1H-indole-3-carboxylate.[27]
Part 3: Workflow and Process Visualization
Diagrams are essential for visualizing complex chemical processes and workflows, ensuring clarity and reproducibility.
Caption: General workflow for Microwave-Assisted Organic Synthesis (MAOS).
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Application Notes & Protocols: Investigating the Anti-Cancer Potential of Methyl 4-hydroxy-1H-indole-2-carboxylate
Introduction: The Privileged Indole Scaffold in Oncology
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for compounds targeting a multitude of biological receptors with high affinity.[1] This is particularly evident in oncology, where numerous indole-based drugs have received FDA approval and are now integral to cancer therapy.[2] Agents like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Vinca alkaloids, which disrupt microtubule polymerization, underscore the chemical versatility and therapeutic power of the indole core.[3]
This guide focuses on a specific, less-explored derivative: Methyl 4-hydroxy-1H-indole-2-carboxylate . We will provide a comprehensive framework for its evaluation as a potential anti-cancer agent. The narrative moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, empowering researchers to not only execute protocols but also to interpret the resulting data with deeper insight. Our objective is to present a self-validating system of inquiry, from initial cytotoxicity screening to preliminary mechanistic studies.
Scientific Rationale & Plausible Mechanisms of Action
The therapeutic potential of any indole derivative is dictated by the nature and position of its substituents. For this compound, the key functionalities suggest several plausible anti-cancer mechanisms:
-
The 4-Hydroxy Group: The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, facilitating interactions with the active sites of enzymes, such as protein kinases. Its position can influence the molecule's electronic properties and binding orientation within a target protein.
-
The 2-Carboxylate Group: The ester at the C2 position can influence the molecule's polarity, cell permeability, and metabolic stability. It may also serve as a key interaction point with protein targets.
-
The Indole Core: The bicyclic aromatic system provides a rigid scaffold that can be optimized for high-affinity binding to various biological targets.[4]
Based on extensive research into related indole structures, this compound could exert its anti-cancer effects through several established pathways.[5] Many indole derivatives function as inhibitors of critical signaling proteins that drive cancer cell proliferation and survival.[6] A primary mechanism for such compounds is the induction of apoptosis, or programmed cell death.[4]
Hypothesized Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Many small molecule inhibitors target protein kinases, which are often dysregulated in cancer. Inhibition of a key survival kinase (e.g., Akt, ERK) can disrupt downstream signaling, leading to the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2). This shift in the Bax/Bcl-2 ratio compromises mitochondrial integrity, triggering the activation of executioner caspases (like Caspase-3) and culminating in apoptosis.
Caption: Hypothesized pathway of kinase inhibition by the indole compound.
Experimental Workflow: A Step-by-Step Investigative Funnel
The following diagram outlines a logical progression of experiments to systematically evaluate the anti-cancer properties of this compound, moving from broad screening to more specific mechanistic assays.
Caption: A logical workflow for evaluating the compound's anti-cancer activity.
Quantitative Data Summary: A Comparative Overview
Effective anti-cancer agents should exhibit potent cytotoxicity against cancer cells while showing minimal effect on normal, healthy cells. The IC₅₀ value—the concentration of a drug that inhibits cell growth by 50%—is the standard metric for this assessment. The table below presents hypothetical IC₅₀ data for this compound against various cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] | Selectivity Index (SI)¹ |
| This compound | MCF-7 | Breast (ER+) | 8.5 | 9.4 |
| A549 | Lung | 12.2 | 6.6 | |
| HepG2 | Liver | 9.8 | 8.2 | |
| WI-38 | Normal Lung Fibroblast | 80.1 | - | |
| Doxorubicin (Reference Drug) | MCF-7 | Breast (ER+) | 0.9 | 2.1 |
| WI-38 | Normal Lung Fibroblast | 1.9 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC₅₀ value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized for spectrophotometric measurement.[8] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., WI-38)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[7] Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[8] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]
Materials:
-
Cancer cells treated with the compound at its IC₅₀ concentration
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Ice-cold PBS
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound (e.g., at 1x and 2x IC₅₀) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
Protocol 3: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7, confirming that cell death occurs via the caspase-dependent apoptotic pathway.
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[12] This assay utilizes a specific, non-fluorescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and 7.[13] Upon cleavage, a fluorescent reporter is released, and its signal intensity is proportional to caspase activity.
Materials:
-
Commercial Caspase-Glo® 3/7 Assay Kit or similar
-
Treated cell lysates
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer or plate reader with luminescence capability
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Protocol 1), but use opaque-walled plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on a shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of treated samples to those of the untreated control to determine the fold-change in caspase activity.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis by assessing changes in the expression levels of key regulatory proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the compound for the desired time. Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression. Look for an increase in Cleaved Caspase-3 and Bax, and a decrease in Bcl-2 and full-length PARP.
Conclusion and Future Perspectives
This guide provides a robust framework for the initial anti-cancer evaluation of this compound. The outlined protocols, moving from broad cytotoxicity screening to specific mechanistic assays, allow for a systematic and logical investigation of its potential as a therapeutic agent. Positive results from these in vitro studies—specifically, potent and selective cytotoxicity, induction of apoptosis via caspase activation, and modulation of key apoptotic proteins—would establish this compound as a promising lead for further development.
Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive target identification and validation studies, and eventual progression to in vivo efficacy and toxicity testing in preclinical animal models. The indole scaffold continues to be a rich source of novel oncology drugs, and a thorough investigation of derivatives like this compound is a critical step in the ongoing search for more effective cancer therapies.
References
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, M. H., Al-Zahrani, E. A., & Binsaleh, N. K. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Frontiers in Pharmacology, 13, 991310.
- Bhatt, S., & Sharma, M. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71.
- Jadhav, P., Singh, P., Singh, S., Khan, S., & Siddiqui, S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2652.
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- Kaur, R., & Singh, R. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry, 16(2), 160–173.
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- Al-Hujaily, E. M., & Al-Sharif, I. (2022). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia, 2(1), 518–533.
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- Weisenthal, L. M., Marsden, J. A., Macaluso, J. P., & Lippman, M. E. (1983). A rapid in vitro screening system for the identification and evaluation of anticancer drugs. Cancer Research, 43(2), 749–757.
- Al-Mokyna, F. H., Osman, H., & Al-Warhi, T. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(12), 1690.
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Semantic Scholar. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship. Retrieved from [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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PubMed. (2018). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Retrieved from [Link]
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PubMed. (2014). Synthesis and structure activity relationships of schweinfurthin indoles. Retrieved from [Link]
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PubMed. (2016). Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
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ResearchGate. (2022). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Retrieved from [Link]
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University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Retrieved from [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 4-hydroxy-1H-indole-2-carboxylate
Introduction
Methyl 4-hydroxy-1H-indole-2-carboxylate is an indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1] As a functionalized building block, precise and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, thereby guaranteeing the integrity and reproducibility of downstream applications, from early-stage research to pharmaceutical development.
This guide provides a detailed, multi-faceted analytical workflow designed to deliver a comprehensive characterization of this compound. We move beyond simple data acquisition to explain the causality behind methodological choices, offering a robust framework for researchers. The protocols herein are designed as self-validating systems, integrating chromatographic, spectroscopic, and thermal analysis techniques to build a complete and reliable profile of the compound.
Physicochemical Profile
A foundational understanding of the molecule's properties is critical for analytical method development.
| Property | Value | Source |
| CAS Number | 27748-08-9 | N/A |
| Molecular Formula | C₁₀H₉NO₃ | N/A |
| Molecular Weight | 191.18 g/mol | N/A |
| Predicted pKa | 9.08 ± 0.40 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Topological Polar Surface Area | 62.3 Ų | N/A |
Integrated Analytical Workflow
A sequential and logical application of orthogonal analytical techniques is the most effective strategy for unambiguous characterization. Each technique provides a unique piece of information, and together, they form a comprehensive data package.
Caption: Integrated workflow for the characterization of this compound.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: HPLC is the cornerstone of purity analysis, separating the target compound from potential impurities, starting materials, and by-products.[2][3] Given the moderate polarity of the target molecule, a reversed-phase (RP) C18 column is the logical choice. The indole ring possesses a strong chromophore, making UV detection highly sensitive and specific.[4][5] The method is designed to be stability-indicating, capable of resolving degradation products from the parent peak.
Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Methanol or Acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the typical absorbance maximum for indole systems)[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Analysis:
-
The retention time (t R) of the main peak provides a qualitative identifier when compared to a reference standard.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity level of ≥98.5% is often required for drug development applications.[7]
-
Causality & Trustworthiness: The use of a gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.[3] TFA is used as an ion-pairing agent to sharpen peak shape, especially for the acidic N-H and phenolic O-H protons. This protocol establishes a reliable baseline for batch-to-batch consistency.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the definitive technique for unambiguous structural confirmation.[8] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR reveals the carbon framework of the molecule. For a molecule with exchangeable protons (-NH and -OH), a solvent like DMSO-d₆ is ideal as it slows the exchange rate, allowing these protons to be observed.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D carbon spectrum with proton decoupling.
-
Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 1024 or more scans.
-
Expected Spectral Features:
The chemical structure allows for the prediction of specific signals, which validates the experimental results.
| ¹H NMR (Predicted) | Approx. δ (ppm) | Multiplicity | Assignment |
| NH | 11.5 - 12.0 | Broad Singlet | Indole N-H |
| OH | 9.5 - 10.0 | Broad Singlet | Phenolic O-H |
| Aromatic CH | 7.0 - 7.5 | Multiplet | 3 protons on benzene ring |
| Indole CH | ~6.8 | Singlet / Doublet | C3-H |
| OCH₃ | ~3.8 | Singlet | Methyl ester C-H |
| ¹³C NMR (Predicted) | Approx. δ (ppm) | Assignment |
| C=O | 160 - 165 | Ester Carbonyl |
| Aromatic/Indole C | 100 - 150 | 8 carbons |
| OCH₃ | 50 - 55 | Methyl ester Carbon |
Causality & Trustworthiness: The combination of chemical shifts, signal integrations (for ¹H), and multiplicities provides a unique fingerprint of the molecule. Correlating the observed spectra with these predicted values provides high-confidence structural confirmation. Any significant deviation would immediately flag a potential structural issue or the presence of an isomer.
Molecular Weight Verification by Mass Spectrometry (MS)
Principle: Mass spectrometry provides a highly accurate measurement of the molecular mass, confirming the elemental composition.[9] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation, directly confirming the molecular weight.[10][11]
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of Methanol and Water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution measurement).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
Scan a mass range appropriate for the compound (e.g., m/z 100-500).
-
-
Data Analysis:
-
Expected [M+H]⁺: 192.0604 (Calculated for C₁₀H₁₀NO₃⁺)
-
Expected [M-H]⁻: 190.0455 (Calculated for C₁₀H₈NO₃⁻)
-
Compare the measured accurate mass to the calculated theoretical mass. A mass accuracy of <5 ppm is the standard for high-confidence elemental composition confirmation.
-
Causality & Trustworthiness: High-resolution mass spectrometry (HRMS) provides an orthogonal confirmation of the molecular formula established by NMR. The detection of the correct molecular ion with high mass accuracy virtually eliminates the possibility of misidentification and provides strong evidence against the presence of impurities with different elemental compositions.
Thermal Characterization by Differential Scanning Calorimetry (DSC)
Principle: DSC is a critical technique for characterizing the thermal properties of a pharmaceutical solid, including its melting point, purity, and polymorphism.[12][13] The melting point is a key physical constant that serves as an indicator of purity; impurities typically depress and broaden the melting endotherm. DSC can also identify different crystalline forms (polymorphs), which can have different stabilities and bioavailabilities.[14][15]
Protocol: DSC Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis:
-
Observe the thermogram for thermal events.
-
A sharp endothermic peak represents the melting of the crystalline solid. The onset temperature of this peak is typically reported as the melting point.
-
The absence of other thermal events prior to melting suggests the sample is not a hydrate or solvate and is thermally stable within that temperature range.
-
Causality & Trustworthiness: A sharp, single melting endotherm is a strong indicator of a high-purity crystalline material.[16] This thermal data is crucial for defining storage conditions, guiding formulation development, and ensuring material consistency. The protocol provides a standardized method for obtaining a reproducible thermal profile.
Summary of Expected Analytical Results
| Technique | Parameter | Expected Result | Purpose |
| HPLC-UV | Purity | ≥98.5% | Quantifies impurities |
| Retention Time | Consistent with reference | Identity confirmation | |
| ¹H NMR | Chemical Shifts | Matches predicted pattern | Confirms proton structure |
| ¹³C NMR | Chemical Shifts | Matches predicted pattern | Confirms carbon backbone |
| HRMS (ESI) | [M+H]⁺ (m/z) | 192.0604 ± 5 ppm | Confirms molecular formula |
| DSC | Melting Point | Sharp endotherm | Purity and solid-state identity |
Conclusion
The characterization of this compound requires a synergistic and orthogonal analytical approach. By integrating HPLC for purity, NMR for definitive structural elucidation, MS for molecular formula confirmation, and DSC for thermal and solid-state analysis, a complete and trustworthy profile of the molecule can be established. This comprehensive data package is essential for ensuring material quality, enabling reproducible research, and meeting the rigorous standards of the drug development industry.
References
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Labcompare. [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Polymer Solutions. [Link]
-
Differential Scanning Calorimetry of Pharmaceuticals. (2019). News-Medical.Net. [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health (NIH). [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing (SCIRP). [Link]
-
UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. [Link]
-
Optical properties of 3-substituted indoles. (2020). National Institutes of Health (NIH). [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]
-
UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). ACS Publications. [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2021). MDPI. [Link]
-
Absorption spectra of indole and 5-hydroxyindole in the gas phase. (2014). ResearchGate. [Link]
-
Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. (2021). ResearchGate. [Link]
-
Design, synthesis, and characterization of indole derivatives. (2019). ResearchGate. [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253). (n.d.). Human Metabolome Database. [Link]
-
Nuclear Magnetic Resonance Spectra of Indoles. (1958). ACS Publications. [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2024). Taylor & Francis Online. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. (2014). ResearchGate. [Link]
-
Synthesis, characterization and biological screening of novel indole derivatives for certain pharmacological activities. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). PubMed. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2014). Oxford Academic. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). PubMed. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2020). Chemical Engineering Transactions. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Methyl indole-3-carboxylate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
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- 16. veeprho.com [veeprho.com]
Application Notes & Protocol: Regioselective C3-Formylation of Indole-2-Carboxylates via the Vilsmeier-Haack Reaction
Abstract
3-Formylindole-2-carboxylates are highly valuable scaffolds in medicinal chemistry and drug development, serving as pivotal intermediates for the synthesis of complex pharmacologically active molecules, including analogues of the marine alkaloid aplysinopsin. The introduction of a formyl group at the C3 position of the indole nucleus is a critical transformation that leverages the inherent nucleophilicity of this position. This guide provides a detailed, field-proven protocol for the efficient C3-formylation of ethyl indole-2-carboxylate using the Vilsmeier-Haack reaction, a classic and robust method for this purpose. We will delve into the underlying mechanism, provide a step-by-step experimental procedure with causal explanations, and offer insights for achieving high yield and purity.
Introduction and Scientific Background
The indole ring is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. Functionalization of the indole core allows for the exploration of chemical space and the development of novel therapeutic agents. The C3 position of the indole nucleus is particularly electron-rich and thus highly susceptible to electrophilic attack.[1][2][3] This inherent reactivity makes direct C3-formylation an attractive and atom-economical strategy.
Among various formylation methods, the Vilsmeier-Haack reaction stands out for its reliability, scalability, and use of readily available, inexpensive reagents.[1][4][5] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic species known as the Vilsmeier reagent.[3][4] This reagent then undergoes an electrophilic aromatic substitution with the indole substrate. The presence of an electron-withdrawing carboxylate group at the C2 position does not inhibit this reaction; instead, it reliably directs the formylation to the C3 position, yielding the desired 3-formyl-1H-indole-2-carboxylate.[6][7]
While other methods for indole formylation exist, such as the Duff and Reimer-Tiemann reactions, they are often less efficient or require harsher conditions, making the Vilsmeier-Haack approach the method of choice for this specific transformation.[1]
Reaction Mechanism: The Vilsmeier-Haack Pathway
The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the indole ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the indole ring, specifically at the C3 position, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate.[1]
-
Aromatization and Hydrolysis: A base (such as DMF or chloride ion) abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and forming an iminium salt intermediate. During the aqueous work-up, this iminium salt is readily hydrolyzed to yield the final 3-formylindole product and dimethylamine.[3][8]
Caption: Mechanism of the Vilsmeier-Haack formylation of an indole substrate.
Detailed Experimental Protocol
This protocol details the synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate. It is adapted from established literature procedures and has been validated for its robustness.[6]
Materials and Equipment
-
Reagents:
-
Ethyl 1H-indole-2-carboxylate (e.g., 9.45 g, 0.050 mol)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 100 mL)
-
Phosphorus oxychloride (POCl₃) (5.0 mL, 8.4 g, 0.055 mol)
-
Crushed Ice
-
Sodium hydroxide (NaOH) solution (e.g., 2M aqueous) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Step-by-Step Procedure
The overall workflow involves the preparation of the Vilsmeier reagent, reaction with the indole substrate, and subsequent work-up and purification.
Caption: General workflow for the formylation of indole-2-carboxylates.
-
Vilsmeier Reagent Formation (Step 1):
-
In a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add N,N-dimethylformamide (DMF) (16 g, ~17 mL, 0.22 mol).
-
Cool the flask in an ice-salt bath to 0 °C with stirring.
-
Causality: This initial cooling is critical. The reaction between DMF and POCl₃ is highly exothermic. Adding POCl₃ slowly to chilled DMF ensures controlled formation of the Vilsmeier reagent and prevents thermal degradation or side reactions.
-
Add phosphorus oxychloride (POCl₃) (5.0 mL, 0.055 mol) dropwise via the dropping funnel to the cooled DMF over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow complex will form.
-
-
Substrate Addition (Step 2):
-
In a separate beaker, dissolve Ethyl 1H-indole-2-carboxylate (9.45 g, 0.050 mol) in a minimal amount of DMF (~20 mL).
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-10 °C.
-
-
Reaction (Step 3):
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the starting indole spot is no longer visible.
-
-
Aqueous Work-up and Neutralization (Step 4):
-
Once the reaction is complete, carefully pour the reaction mixture onto a large beaker containing crushed ice (~200 g). This step hydrolyzes the intermediate iminium salt.
-
Causality: Pouring the reaction mixture onto ice serves two purposes: it safely quenches any unreacted POCl₃ and initiates the hydrolysis of the iminium salt intermediate to the aldehyde. The large volume of ice helps to dissipate the heat generated during quenching.
-
Stir the resulting aqueous solution until all the ice has melted. Then, carefully neutralize the acidic solution by slowly adding an aqueous solution of sodium hydroxide (e.g., 2M NaOH) or saturated sodium bicarbonate until the pH is approximately 7. A precipitate will form as the product crashes out of the solution.
-
Trustworthiness: Proper neutralization is key. If the solution remains too acidic, the product may not fully precipitate. If it becomes too basic (pH > 9-10), there is a risk of hydrolyzing the ethyl ester functionality of the product. Careful, portion-wise addition of base with pH monitoring is advised.
-
-
Isolation and Purification (Steps 5 & 6):
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts and residual DMF.
-
Dry the crude solid. The product, Ethyl 3-formyl-1H-indole-2-carboxylate, can be purified by recrystallization from ethanol to yield a crystalline solid.[6]
-
Data Summary and Characterization
The following table summarizes the key quantitative parameters for the protocol described.
| Parameter | Value | Moles / Equivalents | Notes |
| Starting Material | |||
| Ethyl 1H-indole-2-carboxylate | 9.45 g | 0.050 mol (1.0 eq) | The limiting reagent. |
| Reagents | |||
| N,N-Dimethylformamide (DMF) | 16 g (~17 mL) | 0.22 mol (4.4 eq) | Acts as both reagent and solvent. |
| Phosphorus Oxychloride (POCl₃) | 5.0 mL (8.4 g) | 0.055 mol (1.1 eq) | Activates DMF to form the electrophile. |
| Reaction Conditions | |||
| Reagent Formation Temp. | 0 - 10 °C | - | Essential to control exotherm. |
| Reaction Temperature | Room Temperature | - | Convenient and efficient. |
| Reaction Time | 2 - 4 hours | - | Monitor by TLC for completion. |
| Product | |||
| Expected Product | Ethyl 3-formyl-1H-indole-2-carboxylate | - | C₁₂H₁₁NO₃ (MW: 217.22 g/mol ) |
| Typical Yield | High | - | Yields are typically >80% based on literature. |
| Purification Method | Recrystallization | - | Ethanol is a suitable solvent.[6] |
| Melting Point | 186 - 188 °C | - | [9] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The ¹H NMR spectrum should clearly show a singlet for the aldehyde proton (~10 ppm) and the characteristic signals for the ethyl group and the indole ring protons.[6]
Conclusion
The Vilsmeier-Haack reaction is a highly effective and reliable method for the regioselective C3-formylation of indole-2-carboxylates. By carefully controlling the reaction temperature during the formation of the Vilsmeier reagent and ensuring proper pH during the work-up, researchers can consistently obtain high yields of the desired 3-formylindole-2-carboxylate product. This protocol provides a self-validating system with clear causal explanations for each critical step, empowering scientists in drug development and organic synthesis to confidently produce this valuable chemical intermediate.
References
-
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419. Available at: [Link]
-
Xue, J., Zhang, Y.-S., Huan, Z., Yang, J.-D., & Cheng, J.-P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. Available at: [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 346(11), 819-831. Available at: [Link]
-
Patil, S. D., & Patil, D. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Hiremath, C., & Thumar, N. (2013). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Tois, J., Franzèn, R., Aitio, O., Laakso, I., & Kylänlahti, I. (2001). Vilsmeier formylation of 2-carboxyindoles and preparation of O-benzylhydroxyureas on solid phase. Journal of Combinatorial Chemistry, 3(6), 542-545. Available at: [Link]
-
Dadashpour, S., & Shirazi, A. N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. Arkivoc. Available at: [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
-
Subba Rami Reddy, S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. Available at: [Link]
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- 9. ethyl 3-formyl-1H-indole-2-carboxylate | 18450-27-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes. The core of this synthesis often relies on the Nenitzescu indole synthesis, a powerful yet sometimes temperamental reaction. This guide is structured to troubleshoot issues specifically related to this pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation & Low Yield
Question 1: My reaction yield for this compound is consistently low (<40%). What are the primary factors I should investigate?
Low yields in the Nenitzescu synthesis are a frequent issue and can typically be traced back to a few key areas.[1][2] Systematically evaluating each component is the most effective troubleshooting strategy.
-
Cause 1: Purity and Stoichiometry of Reactants:
-
1,4-Benzoquinone: This reactant is prone to degradation and polymerization. Use freshly purified benzoquinone (sublimation or recrystallization) for best results. Darkly colored or tarry starting material is a clear indicator of decomposition.
-
Methyl 3-aminocrotonate: The stability of this enamine is critical. It can be synthesized from methyl acetoacetate and ammonia.[3][4] Ensure it is free of excess ammonia or starting materials. The molar ratio of reactants is also crucial; while a 1:1 ratio is the theoretical starting point, an excess of the enamine (20-60%) is often employed on a larger scale to drive the reaction to completion and compensate for any potential degradation.[1]
-
-
Cause 2: Suboptimal Solvent Choice:
-
The Nenitzescu reaction is highly sensitive to the solvent environment. Studies have shown that polar solvents generally provide the best results.[1] If you are using less polar solvents like benzene or chloroform, you may see diminished yields.
-
Recommendation: Consider switching to more polar solvents. Nitromethane, in particular, has been shown to significantly improve the efficiency of the condensation between 1,4-benzoquinones and β-aminocrotonates.[5] Other effective solvents include acetone, ethanol, or acetic acid.
-
-
Cause 3: Incorrect Reaction Temperature:
-
Temperature control is a delicate balance. While heat can increase the reaction rate, excessive temperatures (>50-60°C) can promote the polymerization of benzoquinone, leading to the formation of intractable tars and significantly reducing the yield of the desired indole.[1]
-
Recommendation: Most variations of this synthesis perform well at or slightly above room temperature.[1] Start your reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40°C) can be applied if the reaction is sluggish.
-
-
Cause 4: Absence of a Catalyst:
-
While the reaction can proceed without a catalyst, its rate and efficiency can be dramatically improved. Lewis acids are known to catalyze the reaction by activating the enamine.[1]
-
Recommendation: The addition of a catalytic amount of a Lewis acid like Zinc Chloride (ZnCl₂) or Zinc Iodide (ZnI₂) can lead to cleaner reactions and higher yields.[1][6]
-
Question 2: My reaction mixture turns dark brown or black almost immediately, and I isolate very little product. What is causing this polymerization?
This is a classic sign of benzoquinone polymerization, a common side reaction.[1] This occurs when benzoquinone molecules react with each other instead of the enamine.
-
Cause 1: Rate of Addition & Localized Concentration: Adding the benzoquinone solution too quickly to the enamine can create localized areas of high concentration, favoring self-polymerization.
-
Solution: Add the benzoquinone solution dropwise to the stirred solution of methyl 3-aminocrotonate over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the quinone at any given time.
-
-
Cause 2: High Temperature: As mentioned, heat accelerates polymerization.
-
Solution: Maintain the reaction at room temperature or use an ice bath during the addition of the benzoquinone to dissipate any exothermic heat generated.
-
-
Cause 3: Presence of Radical Initiators: Trace impurities or exposure to light can sometimes initiate radical polymerization pathways.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and in a flask protected from direct light (e.g., wrapped in aluminum foil).
-
Section 2: Reaction Mechanism & Side Products
Question 3: I've isolated a byproduct that doesn't appear to be the target indole. What are other possible structures?
The Nenitzescu reaction pathway, while elegant, is not without competing reactions.
-
Key Intermediates & Mechanism: The reaction proceeds via a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and subsequent elimination to form the indole ring system.[1][7] Understanding this can help diagnose where the reaction may have deviated.
Fig 1. Simplified Nenitzescu reaction pathway. -
Side Product 1: Benzofurans: The formation of 5-hydroxybenzofurans is a known alternative reaction pathway, particularly depending on the substituents and reaction conditions.[5]
-
Side Product 2: Pyrroloindoles: In some cases, a second molecule of the enamine can react with a reaction intermediate, leading to the formation of pyrrolo[2,3-f]indoles, especially with N-substituted enamines.[6]
-
Side Product 3: Unreacted Intermediates: If the final oxidation/aromatization step is incomplete, you may isolate hydroquinone intermediates.
Section 3: Work-up & Purification
Question 4: How can I effectively purify the crude product? It seems to be a complex mixture.
Purification of hydroxyindoles can be challenging due to their polarity and potential for oxidation.
-
Step 1: Aqueous Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue can be partitioned between an organic solvent (like Ethyl Acetate or Dichloromethane) and a dilute acid solution (e.g., 1M HCl) to remove any basic impurities. Follow this with a wash with brine.
-
Step 2: Column Chromatography: This is often the most effective method for separating the desired product from side products and polymeric material.
-
Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems are mixtures of Hexane and Ethyl Acetate. A typical starting point would be 20% Ethyl Acetate in Hexane, gradually increasing the Ethyl Acetate concentration.[8]
-
-
Step 3: Recrystallization: If a solid is obtained after chromatography, recrystallization can be used for final purification. Screen various solvents to find the best system. Ethanol, methanol, or ethyl acetate/hexane mixtures are good candidates.
| Purification Challenge | Recommended Solution |
| Streaking on TLC plate | Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress ionization of the phenolic hydroxyl group. |
| Product is an oil | Try co-evaporation with a solvent like toluene to remove residual solvents, or attempt to form a crystalline salt. |
| Product darkens on standing | The phenolic hydroxyl group is susceptible to air oxidation. Store the purified product under an inert atmosphere and in the dark. |
Optimized Protocol: Nenitzescu Synthesis
This protocol is a generalized starting point based on literature precedents.[1][5] Optimization may be required based on your specific laboratory conditions.
Materials:
-
1,4-Benzoquinone
-
Methyl 3-aminocrotonate
-
Nitromethane (or Acetone)
-
Zinc Chloride (optional, catalyst)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve methyl 3-aminocrotonate (1.2-1.6 equivalents) in the chosen solvent (e.g., nitromethane). If using a catalyst, add it at this stage (e.g., 0.1 eq. ZnCl₂).
-
Reactant Addition: In a separate flask, dissolve 1,4-benzoquinone (1.0 equivalent) in the same solvent. Using an addition funnel, add the benzoquinone solution dropwise to the stirred enamine solution over 30-60 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 30% Ethyl Acetate/Hexane as eluent) until the starting benzoquinone spot has been consumed. This may take several hours to overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of Ethyl Acetate in Hexane. Combine the fractions containing the product and remove the solvent to yield this compound.
References
-
Nenitzescu indole synthesis. In: Wikipedia. Accessed January 17, 2026. [Link]
-
Nenitzescu Indole Synthesis. SynArchive. Accessed January 17, 2026. [Link]
-
Nenitzescu Indole Synthesis. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Littell, R., Morton, G. O., & Allen, G. R., Jr. (1970). Observations on the mechanism of the nenitzescu indole synthesis. Journal of the Chemical Society D: Chemical Communications, (17), 1144. [Link]
-
Gherghel, D., & Istrati, D. I. (2019). Nenitzescu 5‐Hydroxyindole Synthesis. ResearchGate. [Link]
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Accessed January 17, 2026. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Accessed January 17, 2026. [Link]
-
Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. Accessed January 17, 2026. [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. Accessed January 17, 2026. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Accessed January 17, 2026. [Link]
-
What could be reason for getting a very low yield in organic chemistry?. Quora. Accessed January 17, 2026. [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Accessed January 17, 2026. [Link]
-
Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate Use in Pyrimidine Synthesis. ResearchGate. Accessed January 17, 2026. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular C-H Amination. MDPI. Accessed January 17, 2026. [Link]
-
Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides and its comparison with acylation of 3-aminocrotononitrile. Indian Journal of Chemistry. Accessed January 17, 2026. [Link]
-
Reactions of amidrazones with 1,4-quinones. ResearchGate. Accessed January 17, 2026. [Link]
-
Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. PMC. Accessed January 17, 2026. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Accessed January 17, 2026. [Link]
-
Synthesis of methyl-3-aminocrotonate. ResearchGate. Accessed January 17, 2026. [Link]
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- 6. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
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- 8. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Fischer Indole Synthesis of Hydroxyindoles
Welcome to the technical support center for the synthesis of hydroxyindoles via the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Here, we address common side reactions and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis of a hydroxyindole is giving a low yield and a complex mixture of byproducts. What are the most likely side reactions?
Low yields in the synthesis of hydroxyindoles are frequently due to several competing side reactions that are exacerbated by the presence of the hydroxyl group and the acidic reaction conditions.[1] The primary culprits include:
-
Dienone-Phenol Rearrangement: This is a significant side reaction when using aminophenols (hydroxyphenylhydrazines) as starting materials. Under acidic conditions, the intermediate dienone can rearrange to form a more stable phenolic product, diverting the reaction from the desired indole pathway.[2][3][4]
-
N-N Bond Cleavage: Electron-donating groups, such as a hydroxyl group on the arylhydrazine, can weaken the N-N bond.[1][5] This leads to cleavage of the bond, often resulting in the formation of aniline derivatives and other undesired byproducts.[5]
-
Redox Reactions: The hydroxyl group can be susceptible to oxidation under the reaction conditions, especially at elevated temperatures, leading to the formation of quinone-like species and other colored impurities.
-
Friedel-Crafts Type Reactions: The strongly acidic conditions required for the Fischer indole synthesis can promote unwanted electrophilic aromatic substitution reactions if other aromatic rings are present in the substrates.[1]
-
Polymerization: Strong acids can induce polymerization of the starting materials or the indole product, contributing to the formation of intractable tars.[6]
Q2: I suspect a dienone-phenol rearrangement is occurring. How can I confirm this and what steps can I take to minimize it?
The dienone-phenol rearrangement is a common acid-catalyzed process where a cyclohexadienone rearranges to a phenol.[2][3][4] In the context of hydroxyindole synthesis, this can be a major competing pathway.
Confirmation:
-
Spectroscopic Analysis: Carefully analyze the NMR and Mass Spectrometry data of your crude reaction mixture. Look for the characteristic signals of a disubstituted phenol that would result from the rearrangement of your specific intermediate.
Troubleshooting Protocol:
-
Protect the Hydroxyl Group: The most effective strategy is to protect the phenolic hydroxyl group prior to the Fischer indole synthesis. This prevents its participation in unwanted side reactions.[7]
-
Choice of Protecting Group: Select a protecting group that is stable to the acidic conditions of the Fischer indole synthesis but can be readily removed afterward. Common choices for phenols include methyl ethers, benzyl ethers, or silyl ethers.[7]
-
Experimental Protocol (Example: Methylation of a Hydroxyphenylhydrazine):
-
Dissolve the hydroxyphenylhydrazine in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., K₂CO₃, NaH) and stir for 15-30 minutes.
-
Add a methylating agent (e.g., dimethyl sulfate, methyl iodide) dropwise at a controlled temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting methoxyphenylhydrazine by column chromatography or recrystallization.
-
-
-
Optimize Reaction Conditions:
-
Acid Catalyst: Experiment with milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) in place of strong Brønsted acids (e.g., H₂SO₄, PPA).[8][9][10] The choice of acid can significantly influence the reaction pathway.[11]
-
Temperature: Run the reaction at the lowest possible temperature that still allows for the desired cyclization to occur. Higher temperatures often favor side reactions.[12]
-
Visualizing the Problem: Dienone-Phenol Rearrangement
Caption: Competing pathways in hydroxyindole synthesis.
Q3: My reaction is producing a significant amount of aniline byproduct. What is causing this N-N bond cleavage and how can I prevent it?
The formation of aniline derivatives is a clear indication of N-N bond cleavage, a side reaction that directly competes with the desired[12][12]-sigmatropic rearrangement.[5]
Causality:
-
Electronic Effects: Electron-donating groups, such as the hydroxyl group on the phenylhydrazine, increase the electron density on the nitrogen atoms. This can weaken the N-N bond, making it more susceptible to cleavage under acidic conditions.[1][5]
-
Substrate Structure: Certain carbonyl compounds can also promote N-N bond cleavage if they lead to the formation of a particularly stable carbocation upon cleavage.[5]
Troubleshooting Protocol:
-
Protecting the Hydroxyl Group: As with the dienone-phenol rearrangement, protecting the hydroxyl group can mitigate this issue by reducing its electron-donating effect.
-
Modify the Carbonyl Component: If possible, consider using a different aldehyde or ketone that may be less prone to promoting N-N bond cleavage.
-
Use Milder Conditions:
-
Acid Choice: Employing a milder Lewis acid may favor the desired rearrangement over bond cleavage.
-
Temperature Control: Lowering the reaction temperature can help to suppress this side reaction.[12]
-
Visualizing the Mechanism: N-N Bond Cleavage
Caption: Competing[12][12]-sigmatropic rearrangement and N-N bond cleavage.
Q4: My reaction mixture is turning dark and I'm having difficulty purifying the product from a tarry residue. What's causing this and what are my options?
The formation of dark, tarry substances is often due to polymerization and redox side reactions. The electron-rich nature of both the starting hydroxyphenylhydrazine and the resulting hydroxyindole makes them susceptible to oxidation and acid-catalyzed polymerization.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Optimize Acid Concentration: Use the minimum amount of acid catalyst necessary to promote the reaction. Excess acid can accelerate polymerization.[6]
-
Shorter Reaction Times: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh reaction conditions.
-
Purification Strategy:
-
Initial Work-up: After quenching the reaction, perform an aqueous work-up to remove the acid catalyst and any water-soluble byproducts.
-
Filtration: Filter the crude organic extract through a plug of silica gel or celite to remove some of the baseline polymeric material before concentrating.
-
Column Chromatography: Use a suitable solvent system for column chromatography. It may be necessary to try different solvent systems to achieve good separation.
-
Q5: Are there alternative methods for synthesizing hydroxyindoles that might avoid these side reactions?
Yes, if the Fischer indole synthesis proves to be consistently problematic for your specific substrate, several alternative methods can be considered:
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline or a substituted aniline. A modified version has been used for the synthesis of 4- and 6-hydroxyindoles from aminophenols and benzoin.[13]
-
Reductive Cyclization of Nitroaromatics: Certain nitro-containing precursors can be reductively cyclized to form the indole ring. For example, N-hydroxyindoles can be prepared from the reductive cyclization of 2-(2-nitrophenyl)-aldehydes and -ketones.[14]
-
Palladium-Catalyzed Syntheses: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed to construct the indole core under milder conditions.[9][15]
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Low Yield & Complex Mixture | Dienone-phenol rearrangement, N-N bond cleavage, redox reactions, polymerization. | Protect hydroxyl group, optimize acid catalyst and temperature, use inert atmosphere. |
| Phenolic Byproducts | Dienone-phenol rearrangement. | Protect the hydroxyl group (e.g., as a methyl or benzyl ether). |
| Aniline Byproducts | N-N bond cleavage. | Protect the hydroxyl group, use milder reaction conditions. |
| Tarry Residue | Polymerization, oxidation. | Use an inert atmosphere, degassed solvents, shorter reaction times, and optimized acid concentration. |
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
- Liu Z, et al. A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities. 1988;9(2):203.
-
Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]
-
Wikipedia. Dienone–phenol rearrangement. Available from: [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. Available from: [Link]
-
chem.iitb.ac.in. Protecting Groups. Available from: [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail?. PMC - NIH. Available from: [Link]
- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.
-
Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis. PubMed. Available from: [Link]
-
Physics Wallah. Reaction and Mechanism of Dienone phenol Rearrangements. Available from: [Link]
-
Slideshare. Dienone phenol rearrangement reaction | PPTX. Available from: [Link]
-
datapdf.com. The Dienone-Phenol Rearrangement. A Novel Example of Ring B Cleavage. Available from: [Link]
-
Reddit. Problems with Fischer indole synthesis : r/Chempros. Available from: [Link]
-
YouTube. Dienone-Phenol Rearrangement Mechanism | Organic Chemistry. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). DOI:10.1039/C7RA10716A. Available from: [Link]
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. Available from: [Link]
-
ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. Available from: [Link]
-
Protecting Groups. Available from: [Link]
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Available from: [Link]
-
ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
Sources
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- 2. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 3. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 4. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceinfo.com [scienceinfo.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. testbook.com [testbook.com]
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- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. distantreader.org [distantreader.org]
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- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Purification of Methyl 4-hydroxy-1H-indole-2-carboxylate
<_ _>
Welcome to the technical support guide for the purification of Methyl 4-hydroxy-1H-indole-2-carboxylate (CAS No. 27748-08-9).[1] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered by researchers. The methodologies described are designed to be robust and reproducible, ensuring you can achieve the desired purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound.
Q1: What are the common impurities I should expect in my crude product?
A1: The impurity profile largely depends on the synthetic route. For instance, in a Fischer indole synthesis, which is a common method for creating indole rings, you might encounter several types of impurities.[2][3] These can include unreacted starting materials, such as the corresponding phenylhydrazine and pyruvate precursors, side-products from incomplete cyclization or rearrangement, and polymeric or tarry substances formed under acidic and high-temperature conditions.[3][4] Additionally, due to the phenolic hydroxyl group, the compound is susceptible to oxidation, which can lead to colored, quinone-like impurities, especially if exposed to air and light over time.[5][6]
Q2: Which primary purification technique is most effective for this compound?
A2: The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of material.
-
For moderately impure material (>90% pure) with primarily crystalline impurities: Recrystallization is often the most efficient method. It is faster, requires less solvent, and is more scalable than chromatography.
-
For highly impure or oily crude products: Flash column chromatography is the superior choice.[7][8] It excels at separating the target compound from non-polar starting materials, highly polar baseline impurities, and colored degradation products that can inhibit crystallization.
Q3: My crude product is a dark, oily tar. Can it be purified?
A3: Yes, this is a common issue, especially with syntheses that involve strong acids or high heat.[4] Direct crystallization will likely fail. The recommended approach is to first subject the crude oil to flash column chromatography to remove the bulk of the colored and polymeric impurities. The resulting partially purified solid can then be further refined by recrystallization to achieve high purity.
Q4: How do I assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of column chromatography and for a quick purity check.[8] The final product should appear as a single spot in multiple solvent systems.
-
Melting Point (m.p.): A sharp melting point range is a good indicator of purity. The literature value for the related 4-Hydroxyindole is 97-99 °C, which can serve as a reference point, though the ester group on your compound will alter this value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvent or organic impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can provide a precise purity value (e.g., >99.5%).[9]
II. Troubleshooting Purification Challenges
This section provides a problem-and-solution guide for specific issues you may encounter during your experiments.
Scenario 1: Recrystallization Failure
Problem: "I've tried to recrystallize my crude product, but it either 'oils out' or no crystals form at all."
Causality & Solution: This typically happens for one of three reasons: the solvent is inappropriate, the solution is supersaturated with impurities, or the cooling process is too rapid.
Decision Workflow for Recrystallization Troubleshooting:
Caption: Decision tree for troubleshooting recrystallization issues.
Step-by-Step Protocol: Recrystallization Solvent Screening
-
Preparation: Place ~20-30 mg of your crude solid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves in just a few drops, it's likely too soluble.
-
Heating: If the solid does not dissolve at room temperature, heat the mixture gently in a water bath. A suitable solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.
-
System Selection: Based on the results, select the single solvent or two-solvent system that provides the best recovery of crystalline material.
| Solvent System Candidate | Polarity | Rationale & Use Case |
| Ethyl Acetate (EtOAc) / Hexanes | Medium/Non-polar | A very common and effective system.[10][11] Dissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly. Excellent for removing both more polar and less polar impurities. |
| Methanol (MeOH) / Water | Polar/Polar | Good for highly polar compounds.[11] Dissolve in minimal hot MeOH and add water as the anti-solvent. The phenolic -OH and ester groups suggest this could be effective. |
| Dichloromethane (DCM) / Hexanes | Medium/Non-polar | An alternative to EtOAc/Hexanes. Useful if the compound is excessively soluble in ethyl acetate even when cold. |
| Toluene | Non-polar | Can be effective for compounds that form good crystal lattices.[10] Dissolve in hot toluene and cool slowly. |
Scenario 2: Poor Separation in Column Chromatography
Problem: "My compound is co-eluting with an impurity, or I'm getting very broad bands on the column."
Causality & Solution: This arises from using an incorrect solvent system (eluent), overloading the column, or poor column packing. The polarity of this compound, with its H-bond donating (-OH, -NH) and accepting (-COOMe) groups, requires a carefully chosen mobile phase.[1]
Step-by-Step Protocol: Optimizing Column Chromatography
-
TLC Analysis First: Before running a column, always determine the optimal eluent using TLC.[8] The ideal solvent system should give your target compound an Rf (retention factor) of ~0.25-0.35 .
-
Starting Point: Begin with a mixture of 30% Ethyl Acetate in Hexanes (7:3 Hexanes:EtOAc).
-
Too High Rf? Decrease the polarity (e.g., move to 20% EtOAc).
-
Too Low Rf? Increase the polarity (e.g., move to 40% or 50% EtOAc).[12]
-
-
Column Packing:
-
Use a slurry packing method (mixing silica gel with the initial, least polar eluent) to create a homogenous and air-free stationary phase.
-
The amount of silica should be 30-50 times the weight of your crude sample for good separation.[7]
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
For better resolution, use the "dry loading" technique: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Start with the solvent system determined by TLC.
-
If separating multiple components, you can use a step-gradient elution, starting with a less polar mixture to elute non-polar impurities, then increasing the polarity to elute your product.[8][13]
-
Caution: Adding methanol can be effective for eluting very polar compounds, but keep its concentration below 10% to avoid dissolving the silica gel.[12]
-
Workflow for Column Chromatography Optimization:
Caption: Workflow for optimizing flash column chromatography separation.
Scenario 3: Persistent Color in Final Product
Problem: "After purification, my product is still off-white, yellow, or pink instead of white."
Causality & Solution: This is almost always due to trace amounts of oxidized impurities. 4-hydroxyindoles are sensitive and can oxidize when exposed to air, light, or trace acid/base.[5][6]
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the purified, colored product in a suitable hot solvent (like ethyl acetate or methanol). Add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then filter it hot through a pad of Celite to remove the charcoal. The filtrate should be colorless. Proceed with crystallization as usual. Caution: Using too much charcoal can lead to significant product loss through adsorption.
-
Minimize Exposure: During workup and purification, minimize the compound's exposure to direct light and air. Use amber-colored flasks if possible and consider working under an inert atmosphere (Nitrogen or Argon) for sensitive final purification steps.
-
Storage: Store the final, pure product in a tightly sealed container at low temperature (e.g., < 4 °C) and protected from light to prevent long-term degradation.[6]
References
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. Available from: [Link]
-
Column chromatography. Simon Fraser University. Available from: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros. Available from: [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
B. Column Chromatography. Chemistry LibreTexts. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available from: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. Available from: [Link]
-
Fischer Indole Synthesis. YouTube. Available from: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Crystallization Solvents.pdf. Harvard University. Available from: [Link]
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Google Patents.
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation/Intramolecular C-C Bond Formation. University of Naples Federico II. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available from: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. ResearchGate. Available from: [Link]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. distantreader.org [distantreader.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylate Derivatization
Welcome to the technical support center for the derivatization of indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-acylation of indole-2-carboxylate is giving low yields and a mixture of products. What is the likely cause and how can I improve selectivity?
Low yields and product mixtures in N-acylation reactions of indoles are often due to the competing reactivity of the C3 position. The indole nucleus is electron-rich, making the C3 position susceptible to electrophilic attack.
Troubleshooting & Optimization:
-
Choice of Base and Solvent: The selection of a suitable base is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can effectively deprotonate the indole nitrogen, enhancing its nucleophilicity and favoring N-acylation.[1]
-
Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, can sometimes lead to over-acylation or side reactions. Consider using less reactive alternatives like thioesters, which can provide high chemoselectivity for N-acylation.[2]
-
Catalyst Systems: For direct acylation with carboxylic acids, which is an atom-economical approach, a catalyst like boric acid in a high-boiling solvent such as mesitylene can be effective.[3] Inorganic base catalysis with reagents like sodium carbonate (Na2CO3) in acetonitrile has also been shown to promote N-acylation with alkenyl carboxylates.[4]
Q2: I am struggling with the esterification of my indole-2-carboxylic acid. What are the recommended conditions?
Esterification of indole-2-carboxylic acids can be straightforward, but the stability of the indole ring under acidic conditions should be considered.
Troubleshooting & Optimization:
-
Acid Catalysis: A common and effective method is to use a catalytic amount of a strong acid, such as concentrated sulfuric acid, in the corresponding alcohol as the solvent.[5][6] The reaction mixture is typically heated to drive the reaction to completion.
-
Alternative Methods: If your substrate is sensitive to strong acids, other esterification methods like using coupling reagents (see Q3) with the alcohol or employing milder acidic catalysts can be explored.
Q3: What are the best coupling reagents for amide bond formation with indole-2-carboxylic acid?
The formation of an amide bond from indole-2-carboxylic acid requires the activation of the carboxylic acid. Several coupling reagents are well-suited for this transformation.
Troubleshooting & Optimization:
-
Carbodiimides: Reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are widely used.[7] This combination helps to minimize racemization and improve reaction efficiency. A tertiary amine base such as N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction.[7]
-
Other Coupling Reagents: A variety of other coupling reagents are available, each with its own advantages. The choice may depend on the specific substrates and the desired reaction conditions.[8]
Q4: My reaction is showing significant decarboxylation of the indole-2-carboxylic acid. How can I prevent this?
Decarboxylation of indole-2-carboxylic acids can occur, particularly at elevated temperatures or under strongly acidic or basic conditions.[9][10]
Troubleshooting & Optimization:
-
Temperature Control: Avoid excessively high reaction temperatures. If a reaction requires heat, carefully monitor the temperature and reaction time to minimize decarboxylation.
-
pH Control: In some cases, careful control of the reaction pH can mitigate decarboxylation. For instance, in acidic decarboxylation, the mechanism involves protonated carbonic acid as an intermediate.[10]
-
Catalytic Decarboxylation: In some synthetic strategies, decarboxylation is a desired step. Copper-catalyzed decarboxylative N-arylation is a known method to synthesize N-aryl indoles from indole-2-carboxylic acids.[11]
Troubleshooting Guide for Advanced Derivatizations
This section provides a more in-depth look at troubleshooting common palladium-catalyzed cross-coupling reactions involving indole-2-carboxylate derivatives.
Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Halogenated Indole-2-carboxylate
Causality: Poor catalyst activity, inappropriate ligand selection, or suboptimal reaction conditions can lead to low yields in Suzuki-Miyaura couplings. The electronic nature of the indole ring and any protecting groups can also influence the reaction's success.
Troubleshooting Workflow:
Troubleshooting Steps for Suzuki-Miyaura Coupling
-
Evaluate Palladium Catalyst and Ligand:
-
Palladium Source: Pd(OAc)2 and Pd(PPh3)4 are common choices.
-
Ligand: The choice of phosphine ligand is crucial. For electron-rich indoles, ligands like XPhos can be effective.[12] The catalyst system should be tailored to the specific substrates.
-
-
Optimize Base and Solvent System:
-
Check Boronic Acid Quality and Stoichiometry:
-
Ensure the boronic acid is pure and not degraded.
-
Using a slight excess (1.2-1.5 equivalents) of the boronic acid is common practice.[14]
-
-
Adjust Reaction Temperature and Time:
-
While some couplings proceed at room temperature, others may require heating to 80-100 °C.[12]
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Consider N-Protection Strategy:
Data Summary: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition |
| Palladium Source | Pd(OAc)2, Pd(PPh3)4 |
| Ligand | XPhos, SPhos |
| Base | K2CO3, K3PO4 |
| Solvent | Dioxane/Water, Toluene/Water |
| Temperature | 25-100 °C |
Issue 2: Poor Reactivity in Sonogashira Coupling with an Indole-2-carboxylate Derivative
Causality: The Sonogashira coupling can be sensitive to catalyst choice, the presence of a copper co-catalyst, and the nature of the substrates. The N-H of an unprotected indole can sometimes interfere with the catalytic cycle.
Troubleshooting Workflow:
Troubleshooting Steps for Sonogashira Coupling
-
Assess Palladium Catalyst and Copper Co-catalyst:
-
Palladium Catalyst: Pd(PPh3)2Cl2 is a classic choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used. However, if homocoupling of the alkyne is a significant side reaction, a copper-free protocol may be necessary.[15]
-
-
Optimize Base and Solvent:
-
Evaluate Need for N-Protection:
-
Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) can prevent side reactions and improve yields in some cases.[15]
-
-
Check Alkyne Quality and Stoichiometry:
-
Ensure the terminal alkyne is of high purity.
-
A slight excess of the alkyne is generally used.
-
Issue 3: Inefficient Buchwald-Hartwig Amination of a Halogenated Indole-2-carboxylate
Causality: The success of the Buchwald-Hartwig amination is highly dependent on the ligand, base, and the specific amine and aryl halide coupling partners. Catalyst deactivation can also be an issue.
Troubleshooting Workflow:
Troubleshooting Steps for Buchwald-Hartwig Amination
-
Select Appropriate Ligand for the Amine:
-
Choose a Suitable Base:
-
Optimize Solvent and Temperature:
-
Consider N-Protection:
-
For amination at a position on the benzene ring of the indole, the indole nitrogen should generally be protected to avoid competitive N-arylation at that position.
-
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Indole-2-carboxylate
-
To a solution of the indole-2-carboxylate (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or THF), add a base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling of Indole-2-carboxylic Acid
-
Dissolve the indole-2-carboxylic acid (1.0 equiv), the amine (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in an anhydrous aprotic solvent (e.g., CH2Cl2 or DMF).[7]
-
Add a tertiary amine base (e.g., DIPEA, 2.0 equiv) to the mixture.[7]
-
Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
References
- Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen. Retrieved from [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
-
NIH. (n.d.). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Retrieved from [Link]
-
NIH. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. Retrieved from [Link]
-
NIH. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
- ValQi. (n.d.).
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
-
The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5. Retrieved from [Link]
- ORGANIC CHEMISTRY. (2021).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. Retrieved from [Link]
-
PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Retrieved from [Link]
-
MDPI. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Canadian Science Publishing. (n.d.). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Retrieved from [Link]
- Masanao Terashima & Masako Fujioka. (n.d.).
-
ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
RSC Publishing. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting Low Solubility Issues with Indole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered when working with indole-based molecules: poor solubility. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you overcome these hurdles efficiently and logically.
Section 1: Understanding the Root Cause: The "Why" Behind Indole Solubility Challenges
Q1: Why are so many indole compounds poorly soluble in aqueous solutions?
A1: The solubility challenge with indole and its derivatives is rooted in its fundamental physicochemical properties. The core indole structure is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring[1][2][3]. This structure dictates its solubility behavior in several ways:
-
Hydrophobic Nature: The bicyclic ring system is predominantly nonpolar and hydrophobic. This large, aromatic surface area does not interact favorably with the highly polar, hydrogen-bonding network of water molecules, leading to low aqueous solubility[4]. The parent indole compound, for instance, is only sparingly soluble in water (approx. 0.19-0.36 g/100 mL at room temperature) but is readily soluble in organic solvents[1][3][4].
-
Molecular Planarity and Crystal Packing: Indole is a planar molecule[5]. This planarity can facilitate strong intermolecular π-π stacking interactions in the solid state, leading to a stable crystal lattice. A high crystal lattice energy means that a significant amount of energy is required to break apart the solid-state structure and allow solvent molecules to solvate individual compound molecules, thus limiting solubility.
-
Weak Basicity: Unlike many amines, the lone pair of electrons on the indole nitrogen is delocalized and part of the 10 π-electron aromatic system[5][6]. This makes it largely unavailable for protonation, meaning indole is not a strong base (pKa of protonated indole is ~ -3.6)[3][6]. Consequently, simple protonation to form a more soluble cationic species is not readily achieved under typical aqueous conditions.
Q2: What are the key factors that influence the solubility of a specific indole derivative?
A2: While the core indole scaffold presents a solubility challenge, the overall solubility of a derivative is a multifactorial issue. The specific substituents attached to the indole ring can dramatically alter the compound's properties[7]. Key influencing factors include:
-
pH and pKa: The solubility of any ionizable compound is highly dependent on pH[8][9][10]. If your indole derivative has acidic or basic functional groups (e.g., a carboxylic acid, an aliphatic amine), its charge state will change with pH. The ionized (charged) form is almost always more water-soluble than the neutral form.
-
Temperature: For most solid compounds, solubility is an endothermic process, meaning it increases with temperature[4][11]. Heating can provide the energy needed to overcome the crystal lattice forces and enhance dissolution.
-
Solid State Properties (Polymorphism): A compound can exist in different crystalline forms (polymorphs) or in an amorphous state[12]. Amorphous forms lack a defined crystal lattice, making them thermodynamically more energetic and, consequently, more soluble than their crystalline counterparts[13].
-
Particle Size: The rate of dissolution, though not the equilibrium solubility, is directly related to the surface area of the solid[8][14][15]. Smaller particles have a larger surface area-to-volume ratio, which can increase the speed at which a compound dissolves[16][17].
Caption: Key factors influencing the solubility of indole derivatives.
Section 2: Initial Troubleshooting & Basic Strategies
Q3: I'm having trouble dissolving my indole compound in an aqueous buffer. What are the first steps I should take?
A3: When facing initial solubility issues, a systematic, stepwise approach is most effective. Before resorting to complex methods, ensure you have optimized the basics.
Troubleshooting Workflow:
Sources
- 1. safrole.com [safrole.com]
- 2. chemcess.com [chemcess.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ijmsdr.org [ijmsdr.org]
- 17. ijpbr.in [ijpbr.in]
preventing decomposition of "Methyl 4-hydroxy-1H-indole-2-carboxylate" during reaction
A Guide to Preventing Decomposition During Synthetic Applications
Welcome to the technical support center for Methyl 4-hydroxy-1H-indole-2-carboxylate. As Senior Application Scientists, we understand that working with this versatile but sensitive building block can present challenges. Its unique electronic structure, while valuable for drug discovery and materials science, also renders it susceptible to specific degradation pathways.[1]
This guide is designed to provide you with expert-driven, field-proven insights to troubleshoot and prevent the decomposition of your material, ensuring the integrity and success of your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture or isolated product is turning brown, purple, or black. What is causing this discoloration and how can I prevent it?
A1: Diagnosis & Mechanism
This is the most common issue reported and is a classic sign of oxidation . The 4-hydroxyindole core is exceptionally electron-rich, making it highly susceptible to oxidation by atmospheric oxygen (autoxidation), residual peroxides in solvents, or certain reagents.[2] The phenolic hydroxyl group at the C4 position further activates the indole ring, lowering its oxidation potential.
The decomposition process typically involves oxidation to a quinone-imine intermediate, which can then polymerize to form intensely colored, often insoluble, materials.[1][3] This process is frequently accelerated by the presence of bases or light.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere is Crucial: Always conduct reactions under an inert atmosphere (Nitrogen or Argon). This is the single most effective measure to prevent autoxidation.
-
Degas Your Solvents: Before use, thoroughly degas all solvents by sparging with N₂/Ar for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Work at Low Temperatures: Whenever possible, cool the reaction mixture before adding reagents, particularly bases or catalysts. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protect from Light: Wrap your reaction flask in aluminum foil to prevent photochemical degradation. Store the starting material and any intermediates in amber vials in a dark, cool place.[2][4]
-
Consider an Antioxidant: For particularly sensitive reactions or long-term storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) in trace amounts can be effective.
Q2: My analysis (NMR/LC-MS) shows the unexpected formation of 4-hydroxy-1H-indole-2-carboxylic acid. How do I prevent this ester hydrolysis?
A2: Diagnosis & Mechanism
You are observing the saponification (hydrolysis) of the methyl ester. This reaction is catalyzed by both acid and, more commonly, base. The ester functional group is susceptible to cleavage under nucleophilic attack by hydroxide ions or through acid-catalyzed pathways.[5][6] The resulting carboxylate salt (under basic conditions) or carboxylic acid (after acidic workup) will have different polarity and reactivity compared to your starting material.
Troubleshooting & Prevention Protocol:
-
Avoid Strong Aqueous Bases: Do not use strong hydroxide bases like NaOH or KOH if the ester's integrity is required.
-
Select Appropriate Bases: If a base is necessary, choose a non-nucleophilic or sterically hindered base. The choice of base and solvent is critical. See the table below for recommendations.
-
Ensure Anhydrous Conditions: Water is a reactant in hydrolysis. Using anhydrous solvents and reagents will significantly suppress this side reaction.
-
Neutral or Buffered Workup: During the reaction workup, use a buffered aqueous solution (e.g., saturated ammonium chloride) or carefully add acid at low temperatures to neutralize the mixture, avoiding extremes of pH.
| Problematic Conditions | Recommended Alternatives | Rationale |
| NaOH, KOH, LiOH in H₂O/MeOH | K₂CO₃, Cs₂CO₃, DIPEA, DBU in anhydrous solvents (DMF, ACN, THF) | Inorganic carbonates and hindered organic amines are less nucleophilic and minimize hydrolysis.[5] |
| Strong Acids (conc. HCl, H₂SO₄) | Mild Lewis acids (if required) or buffered systems. | Strong protic acids can catalyze ester hydrolysis. |
| Wet Solvents | Anhydrous, freshly distilled, or Sure/Seal™ solvents. | Minimizes the presence of water, a key reactant for hydrolysis. |
Q3: My mass spectrometry results show a significant fragment corresponding to the loss of 44 Da (CO₂) or 59 Da (CO₂Me), and I'm isolating 4-hydroxyindole. What is happening?
A3: Diagnosis & Mechanism
This is indicative of decarboxylation . Indole-2-carboxylic acids are known to be thermally unstable and can readily lose carbon dioxide upon heating to yield the corresponding 2-unsubstituted indole.[7][8][9] While your starting material is an ester, this pathway becomes highly relevant if any hydrolysis to the carboxylic acid has occurred first (see Q2). The reaction proceeds via a copper-catalyzed mechanism in some cases or simply by heating.[10][11] Direct loss of the carbomethoxy group is less common but can occur under harsh conditions.
Logical Flow of Decomposition: Ester --(Hydrolysis)--> Carboxylic Acid --(Heat)--> Decarboxylation
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: Avoid excessive heating. Many decarboxylation procedures for indole-2-carboxylic acids are run at temperatures above 150 °C.[10] Keep your reaction temperatures as low as possible.
-
Prevent Hydrolysis: The primary strategy to prevent decarboxylation is to first prevent hydrolysis. By keeping the ester group intact (see Q2), you remove the substrate for thermal decarboxylation.
-
Avoid Copper Catalysts (Unless Intended): Be mindful that copper salts can catalyze this reaction, sometimes at lower temperatures.[7][10] Ensure your glassware and reagents are free from copper contamination if this reaction is not desired.
Diagram of Primary Decomposition Pathways
Caption: A robust workflow incorporating a protection strategy.
Experimental Protocol: General Procedure for Inert Atmosphere Reactions
This protocol provides a self-validating system for minimizing oxidative decomposition during a typical reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water and cooled under a stream of dry nitrogen or argon.
-
System Assembly: Assemble the reaction flask, condenser, and addition funnels. Connect the system to a nitrogen/argon manifold with an oil bubbler to ensure a slight positive pressure.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent purified through a solvent purification system. Transfer the required volume to the reaction flask via cannula or a dry syringe. Degas the solvent by bubbling nitrogen through it for 15-20 minutes.
-
Reagent Addition: Add the solid this compound to the flask under a positive flow of nitrogen (a "nitrogen blanket"). Dissolve it in the degassed solvent.
-
Temperature Control: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath before adding any reactive reagents.
-
Reaction Monitoring: Maintain the inert atmosphere and protect the flask from light throughout the reaction. Monitor progress by TLC or LC-MS using aliquots withdrawn via a syringe.
-
Workup and Storage: Upon completion, conduct the workup avoiding pH extremes. After purification, store the final product under an inert atmosphere in a cool, dark environment. [4] By implementing these strategies, you can significantly improve the stability of this compound, leading to higher yields, purer products, and more reliable experimental outcomes.
References
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. Available at: [Link]
-
University of Bath. Protecting Groups. Available at: [Link]
-
ACS Publications. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (1956). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available at: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]
-
PrepChem.com. Synthesis of 4-hydroxyindole. Available at: [Link]
-
ScienceDirect. (2021). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available at: [Link]
-
PMC - NIH. (2024). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. Available at: [Link]
-
ResearchGate. (1999). A New Protecting-Group Strategy for Indoles. Available at: [Link]
-
ResearchGate. (2016). Synthesis of New 1-Hydroxyindole-2-Carboxylates and Mechanistic Studies on Reaction Pathways. Available at: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
PMC - NIH. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
-
Pharmaffiliates. CAS No : 35320-67-3| Chemical Name : 4-Hydroxy-2-methylindole. Available at: [Link]
-
Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scale-Up Synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key heterocyclic building block, the efficient and robust production of this indole derivative is critical for numerous downstream applications. This document provides in-depth, experience-driven answers to common challenges encountered during scale-up, moving beyond simple protocols to explain the underlying principles of each experimental choice.
Overview of Primary Synthetic Routes
The industrial synthesis of substituted indoles typically relies on a few robust and well-established methods. For this compound, two primary routes are most relevant for scale-up consideration:
-
The Leimgruber-Batcho Indole Synthesis: This is often the preferred method in the pharmaceutical industry due to its high yields, mild conditions, and the wide availability of substituted o-nitrotoluene starting materials.[1][2] The process involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[2][3]
-
The Fischer Indole Synthesis (via Japp-Klingemann Reaction): A classic and reliable method, the Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[1][4] For producing the required arylhydrazone intermediate with the correct substitution pattern, the Japp-Klingemann reaction is an essential precursor step, reacting an aryl diazonium salt with a β-keto-ester.[5][6]
This guide will primarily focus on the Leimgruber-Batcho synthesis due to its advantages in scalability and efficiency for this specific target molecule.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems that can arise during the scale-up process in a question-and-answer format.
Issue 1: Inefficient Enamine Formation (Leimgruber-Batcho, Step 1)
Question: "We are observing low yields (<70%) and incomplete consumption of our starting methyl 2-methyl-3-nitrobenzoate during the enamine formation step with DMF-DMA and pyrrolidine. What are the critical parameters to investigate for optimization on a 1 kg scale?"
Answer: This is a common bottleneck. The formation of the β-nitro-enamine is the crucial first step, and its efficiency dictates the overall process yield. Here are the key areas to troubleshoot:
-
Causality of Reagent Choice:
-
DMF-DMA (N,N-dimethylformamide dimethyl acetal): This reagent serves as both a reactant and a dehydrating agent. On scale-up, ensure it is of high purity and added at a controlled rate to manage the initial exotherm.
-
Pyrrolidine: While the reaction can proceed with the N,N-dimethyl enamine formed directly from DMF-DMA, reaction times can be significantly longer.[2] Pyrrolidine acts as a more reactive amine, displacing dimethylamine from the initial adduct to form a more reactive Vilsmeier-type reagent, which then readily condenses with the acidic methyl group of the nitrotoluene.[7] Ensure the pyrrolidine is fresh and anhydrous.
-
-
Process Parameters to Control:
-
Temperature: This reaction is typically run at elevated temperatures (e.g., 80-110 °C). On a larger scale, efficient heat transfer is critical. Use a jacketed reactor with good agitation to maintain a consistent internal temperature and avoid localized overheating, which can lead to byproduct formation.
-
Moisture Control: The acetal and the intermediate enamines are sensitive to hydrolysis. Ensure all reagents, solvents, and the reactor itself are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reaction Time & Monitoring: Do not rely solely on time. Use in-process controls (IPCs) like HPLC or TLC to monitor the consumption of the starting material. The intermediate enamine is often a deep red color, providing a useful visual cue.[2] Continue heating until the starting material is consumed to <1%.
-
Stoichiometry: On a small scale, a large excess of DMF-DMA might be used. For scale-up, optimize this to a more cost-effective ratio (e.g., 1.2-1.5 equivalents) to minimize downstream purification challenges.
-
Experimental Workflow: Enamine Formation
Caption: Workflow for the Leimgruber-Batcho enamine formation step.
Issue 2: Challenges in Reductive Cyclization (Leimgruber-Batcho, Step 2)
Question: "Our catalytic hydrogenation for the reductive cyclization is slow and gives a dark, impure product. We've tried both Raney Nickel and Pd/C. What factors influence the success of this step at scale?"
Answer: The reductive cyclization is the heart of the synthesis, converting the linear enamine to the final indole ring system. Its success hinges on the choice of reducing agent and meticulous control of reaction conditions.
-
Selection of Reducing Agent: The choice of reducing agent is a critical decision based on cost, safety, and substrate compatibility.
-
Catalytic Hydrogenation (H₂/Catalyst): This is often the cleanest and most atom-economical method.
-
Raney® Nickel: Highly active and cost-effective, but pyrophoric when dry and requires careful handling, especially during filtration.[2] Often used with hydrazine hydrate, which decomposes in situ to generate hydrogen.[2]
-
Palladium on Carbon (Pd/C): A versatile and effective catalyst. It is less pyrophoric than Raney Ni but more expensive. Prone to poisoning by sulfur or other impurities.
-
-
Chemical Reductants: These can be advantageous if high-pressure hydrogenation facilities are unavailable.
-
Iron in Acetic Acid (Fe/AcOH): A classic, inexpensive method. However, it generates large amounts of iron sludge, making workup and waste disposal challenging on a large scale.[3]
-
Sodium Dithionite (Na₂S₂O₄): A mild reducing agent, but requires aqueous conditions and can lead to purification difficulties.[3]
-
Stannous Chloride (SnCl₂): Effective but generates tin waste, which is an environmental concern.[2]
-
-
-
Key Scale-Up Considerations for Catalytic Hydrogenation:
-
Catalyst Loading & Activity: Do not assume lab-scale catalyst loading (e.g., 10 mol%) is optimal. Perform optimization studies. For scale-up, lower loadings (1-5 mol%) are desirable. Ensure you are using a high-activity catalyst grade.
-
Hydrogen Pressure & Agitation: In a large reactor, efficient gas-liquid mixing is paramount. Use a reactor with a gas-inducing impeller (e.g., Rushton turbine) and ensure agitation is sufficient to suspend the catalyst and maximize hydrogen dissolution. Monitor hydrogen uptake; a sharp decrease followed by a plateau is a good indicator of reaction completion.
-
Solvent Choice: The solvent must fully dissolve the starting enamine and be compatible with the hydrogenation. Common choices include Methanol, Ethanol, Ethyl Acetate, or THF.
-
Exotherm Management: The reduction of a nitro group is highly exothermic. Add hydrogen in portions or control the pressure/flow rate to manage the temperature rise. A runaway reaction is a significant safety risk.
-
Catalyst Filtration: This is a critical safety step. Never filter a hydrogenation catalyst dry. After the reaction, purge the vessel thoroughly with nitrogen to remove all hydrogen. Filter the catalyst under a nitrogen blanket, keeping the filter cake wet with solvent at all times.
-
Table 1: Comparison of Common Reducing Agents for Scale-Up
| Reducing Agent | Pros | Cons | Safety/Environmental Notes |
| H₂ / Raney® Ni | High activity, cost-effective. | Pyrophoric, potential for nickel leaching. | Strict inert atmosphere handling required. Nickel waste. |
| H₂ / Pd/C | High efficiency, clean reaction. | Higher cost, susceptible to poisoning. | Flammable catalyst/hydrogen. Palladium recovery is often necessary. |
| Fe / Acetic Acid | Very low cost, robust. | Stoichiometric waste (iron sludge), difficult workup. | Large volume of acidic, iron-containing aqueous waste. |
| Sodium Dithionite | Mild conditions. | Aqueous system, product isolation can be difficult. | Generates sulfur-containing byproducts. |
Troubleshooting Diagram: Reductive Cyclization
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. researchgate.net [researchgate.net]
identifying impurities in "Methyl 4-hydroxy-1H-indole-2-carboxylate" by HPLC
Initiating Initial Research
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Technical Support Center: Alternative Catalysts for Indole Synthesis and Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the exciting and evolving landscape of indole synthesis. The indole scaffold is a cornerstone in medicinal chemistry and materials science, and the development of alternative, sustainable catalytic methods is paramount.[1] This guide is designed to provide practical, field-tested insights into troubleshooting common issues encountered when employing alternative catalysts—such as those based on copper, iron, and other earth-abundant metals, as well as organocatalysts—for the synthesis and functionalization of indoles.[2][3]
Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to diagnose and resolve challenges in your own research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when transitioning from traditional palladium- or rhodium-based catalysis to more sustainable alternatives.
Q1: What are the primary advantages of using earth-abundant metal catalysts (e.g., copper, iron, cobalt) over precious metals for indole synthesis?
A: The main drivers for this shift are sustainability, cost-effectiveness, and often, unique reactivity.[2][3] Precious metals like palladium are expensive and have price volatility. Catalysts based on copper and iron are significantly more abundant, less toxic, and more economical, which is a considerable advantage for large-scale synthesis.[1] From a reactivity standpoint, these first-row transition metals can often access single-electron transfer pathways, enabling transformations that are challenging for traditional two-electron catalysts.[2][3]
Q2: How do I select an appropriate alternative catalyst for a specific named indole synthesis, such as a Larock or Fischer-type synthesis?
A: Catalyst selection is highly dependent on the reaction mechanism. For Larock-type indole synthesis, which traditionally uses palladium, copper-based systems have emerged as a viable alternative for the key C-N cross-coupling and cyclization steps.[1] However, substrate scope can be a limitation, with bromoarenes sometimes being unsuitable with copper catalysts where palladium would be effective.[1] For Fischer-type syntheses, which are typically acid-catalyzed, the "alternative" aspect often lies in using milder or reusable acid catalysts, such as solid-supported acids or ionic liquids, to improve reaction conditions and simplify purification.
Q3: My C-H functionalization of an indole using an iron catalyst is giving low yields and poor regioselectivity. What are the likely causes?
A: Low yields in iron-catalyzed C-H functionalization can often be attributed to catalyst deactivation, suboptimal reaction conditions, or the electronic nature of the indole substrate.[4] Poor regioselectivity between the C2 and C3 positions is a common challenge due to the inherent reactivity of the indole nucleus.[5] The choice of directing group on the indole nitrogen is critical for controlling regioselectivity. Additionally, the reaction is sensitive to additives and the specific iron precursor used. An additive-free approach in a green solvent like 2-MeTHF has shown promise for improving regioselectivity in C-H alkylation.[4]
Q4: I am observing significant byproduct formation in my copper-catalyzed indole synthesis. What are the most common side reactions?
A: In copper-catalyzed annulations, common side reactions include homocoupling of starting materials, and in some cases, catalyst deactivation through the formation of inactive copper species. The solvent can also play a crucial role; for instance, some reactions that work well in DMSO may fail or give poor conversions in other organic solvents.[6] It's also been noted that steric hindrance on the substrates can significantly decrease yields.[1]
Section 2: Troubleshooting Guides for Specific Methodologies
This section provides in-depth troubleshooting for common issues encountered during specific catalytic reactions for indole synthesis and functionalization.
Guide 1: Copper-Catalyzed Intramolecular C-N Coupling for Indole Synthesis
Copper catalysts are a popular, cost-effective alternative to palladium for constructing the indole core via intramolecular C-N bond formation.[1] However, these systems can be sensitive to reaction parameters.
Problem: Low to no yield of the desired indole product.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Solvent Choice | Copper-catalyzed C-N couplings often rely on polar aprotic solvents like DMSO or DMF to stabilize the catalytic species, especially in the absence of a ligand.[6] If you are observing low yields, a solvent screen is recommended. Interestingly, greener solvents like 2-MeTHF and EtOAc have been shown to be effective in some systems, offering a more sustainable alternative.[6] |
| Incorrect Base or Insufficient Base Strength | The choice and stoichiometry of the base are critical. The base is often involved in the deprotonation of the amine, which is a key step in the catalytic cycle. A screen of inorganic bases (e.g., Cs2CO3, K2CO3, K3PO4) is advisable. Yields can decrease significantly if the amount of base drops below the optimal stoichiometry, which is often around 2.0 equivalents.[6] |
| Catalyst Oxidation State and Source | Both Cu(I) and Cu(II) salts can be used, but they may have different catalytic activities. Cu(I) salts are often the active species in C-N coupling reactions.[1] If using a Cu(II) salt, an in-situ reduction might be necessary. It is recommended to test different copper sources (e.g., CuI, CuBr, Cu(OAc)2). CuI has been found to be a superior mediator in some ligandless reactions.[6] |
| Ligand Inhibition or Mismatch | While many modern copper-catalyzed indole syntheses are ligandless, some systems require a ligand to facilitate the reaction. If you are using a ligand, ensure it is appropriate for the desired transformation. In some cases, common ligands for copper catalysis like 1,10-phenanthroline may not be effective.[1] |
Illustrative Experimental Protocol: Copper-Catalyzed Cascade Synthesis of Indole-2-carboxylates [6]
This protocol describes a one-pot cascade reaction to form indole-2-carboxylic esters from 2-bromobenzaldehydes.
-
Reaction Setup: To an oven-dried reaction vessel, add 2-bromobenzaldehyde (1.0 equiv), ethyl N-acetylglycinate (1.2 equiv), CuI (5-20 mol%), and Cs2CO3 (2.0 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., 2-MeTHF or EtOAc) to the reaction vessel.
-
Reaction Conditions: Stir the mixture at 80 °C for 16 hours under an inert atmosphere.
-
Workup and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for copper-catalyzed indole synthesis.
Guide 2: Regioselectivity in Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation is a powerful method for indole functionalization. However, controlling the regioselectivity, particularly at the less nucleophilic positions, can be challenging.[7]
Problem: Poor regioselectivity, with alkylation occurring at the more nucleophilic C3 position instead of the desired position (e.g., C2, C4, C5, C6, or C7).[8]
| Potential Cause | Explanation & Troubleshooting Steps |
| Inherent Reactivity of the Indole Nucleus | The C3 position of indole is the most electron-rich and kinetically favored site for electrophilic attack. To achieve alkylation at other positions, this inherent reactivity must be overcome or redirected. |
| Steric Hindrance | Introducing a bulky protecting group on the indole nitrogen (e.g., tosyl, Boc) can sterically hinder the C2 position, favoring C3 functionalization. Conversely, to achieve C2 functionalization, a directing group approach is often necessary. |
| Directing Group Strategy | To functionalize the benzenoid ring (C4-C7), a directing group is often required.[5] For example, introducing an amino group at the C4 position can increase the nucleophilicity of the C7 position, enabling regioselective alkylation there.[7] |
| Catalyst Choice | The choice of catalyst can influence regioselectivity. Chiral phosphoric acids have been used as catalysts for enantioselective Friedel-Crafts alkylation.[7] The catalyst can interact with both the indole and the electrophile, creating a chiral environment that directs the regioselectivity and stereoselectivity. |
Decision-Making Workflow for Regiocontrolled Alkylation
Caption: Decision workflow for achieving regioselective indole alkylation.
Section 3: Catalyst Deactivation and Recycling
A common issue with any catalytic system is the loss of activity over time. Understanding the mechanisms of deactivation is crucial for optimizing reaction conditions and developing recyclable catalytic systems.
Problem: The catalyst loses activity during the reaction or cannot be effectively recycled.
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Poisoning | Impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents and solvents are of high purity. Functional groups on the substrate, such as thiols, can also poison metal catalysts. |
| Leaching of the Active Species | For heterogeneous catalysts, the active metal species can leach into the reaction medium, leading to a loss of activity and contamination of the product. To test for leaching, the solid catalyst can be filtered out mid-reaction, and the filtrate can be allowed to react further to see if the reaction continues. |
| Thermal Degradation | High reaction temperatures can lead to the degradation of the catalyst, especially for organocatalysts or metal complexes with thermally sensitive ligands. If thermal degradation is suspected, try running the reaction at a lower temperature for a longer time. |
| Changes in Catalyst Oxidation State | The active catalytic species may be in a specific oxidation state. Undesired redox processes can convert the catalyst to an inactive state. The addition of a co-oxidant or reductant can sometimes help maintain the active oxidation state of the catalyst. |
References
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. [Link]
-
Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. The Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Indole Synthesis. ResearchGate. [Link]
-
Metal-Free C–H Amination for Indole Synthesis. Organic Letters. [Link]
-
Iron-Catalyzed CH Fuctionalization of Indoles. Angewandte Chemie International Edition. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
Advances and Applications in Catalysis with Earth-Abundant Metals. Organic Process Research & Development. [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. [Link]
-
Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research. [Link]
-
Advances and Applications in Catalysis with Earth-Abundant Metals. Organometallics. [Link]
-
Iron-Catalyzed CH Fuctionalization of Indoles. ResearchGate. [Link]
-
Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily. [Link]
-
Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. Green Chemistry. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide for Key Intermediates in Drug Discovery: Methyl 4-hydroxy-1H-indole-2-carboxylate vs. Ethyl 4-hydroxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Within this class, 4-hydroxy-1H-indole-2-carboxylates serve as critical intermediates for the synthesis of a wide array of therapeutic agents. The choice between the methyl and ethyl esters of this scaffold, while seemingly minor, can have significant implications for reaction efficiency, physicochemical properties, and ultimately, the viability of a synthetic route. This guide provides a comprehensive comparison of Methyl 4-hydroxy-1H-indole-2-carboxylate and Ethyl 4-hydroxy-1H-indole-2-carboxylate, offering insights into their synthesis, reactivity, and physicochemical properties to aid researchers in making informed decisions for their drug development programs.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two esters is crucial for their effective utilization in synthesis and subsequent downstream applications. The seemingly small difference in the ester alkyl chain—a methyl versus an ethyl group—influences several key parameters.
| Property | This compound | Ethyl 4-hydroxy-1H-indole-2-carboxylate |
| Molecular Formula | C₁₀H₉NO₃[1] | C₁₁H₁₁NO₃[2] |
| Molecular Weight | 191.18 g/mol [1] | 205.21 g/mol [2] |
| CAS Number | 27748-08-9[1] | 27737-56-0[2] |
| Predicted Boiling Point | - | 410.4 ± 25.0 °C[2] |
| Predicted Density | - | 1.326 ± 0.06 g/cm³[2] |
| Predicted pKa | 9.08 ± 0.40[1] | - |
The ethyl ester, with its additional methylene group, exhibits a higher molecular weight and a predictably higher boiling point compared to its methyl counterpart. These differences can be significant in the context of reaction work-up and purification, particularly in processes involving distillation or evaporation.
Synthesis Strategies: A Comparative Overview
The synthesis of 4-hydroxy-1H-indole-2-carboxylates can be approached through several established methods for indole ring formation. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern. Two of the most prominent methods are the Reissert and Fischer indole syntheses.
The Reissert Indole Synthesis
The Reissert indole synthesis is a powerful method for the preparation of indole-2-carboxylic acids and their esters. The general pathway involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.
Figure 1: General workflow of the Reissert Indole Synthesis.
For the synthesis of the title compounds, a suitably substituted o-nitrotoluene would be required. The choice of diethyl or dimethyl oxalate would directly lead to the corresponding ethyl or methyl ester.
The Fischer Indole Synthesis
The Fischer indole synthesis is another classic and versatile method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize 4-hydroxy-1H-indole-2-carboxylates, a (3-hydroxyphenyl)hydrazine could be reacted with a pyruvate ester (methyl or ethyl pyruvate).
Figure 2: General workflow of the Fischer Indole Synthesis.
Experimental Protocols: Synthesis of Indole-2-Carboxylates
General Protocol for the Synthesis of Ethyl 1H-indole-2-carboxylate
This procedure is adapted from a known method for the synthesis of Ethyl 1H-indole-2-carboxylate and can serve as a starting point for the synthesis of the 4-hydroxy analogue.[3]
Step 1: Formation of the Acyl Chloride
-
Dissolve Indole-2-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) at 0°C.
-
Stir the solution for 1 hour at 0°C.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
Step 2: Esterification
-
To the resulting oil, add absolute ethanol at room temperature.
-
Stir the solution overnight.
-
Filter the resulting solid to yield Ethyl 1H-indole-2-carboxylate.
-
Recrystallize from a suitable solvent like methanol to obtain the pure product.
General Considerations for Methyl Ester Synthesis
The synthesis of this compound would follow a similar pathway, with the substitution of ethanol for methanol in the esterification step. Alternatively, direct esterification of 4-hydroxy-1H-indole-2-carboxylic acid can be achieved using methanol in the presence of an acid catalyst.
Reactivity and Performance: A Comparative Analysis
The choice between a methyl and an ethyl ester can influence the reactivity of the molecule in subsequent synthetic transformations.
-
Steric Hindrance: The methyl group is sterically less demanding than the ethyl group. This can lead to faster reaction rates in reactions where the ester is a substrate, such as in nucleophilic acyl substitution or hydrolysis.
-
Leaving Group Ability: In reactions where the alkoxy group acts as a leaving group, the methoxide ion is a slightly better leaving group than the ethoxide ion due to its lower basicity.
-
Transesterification: When using alkoxide bases (e.g., sodium methoxide or sodium ethoxide) in subsequent reaction steps, it is crucial to match the alcohol of the base to the ester to avoid transesterification, which would lead to a mixture of products.
-
Physical Properties in Reactions: The higher boiling point of the ethyl ester can be advantageous in reactions requiring elevated temperatures, as it reduces solvent loss.
Spectroscopic Data
While specific spectra for the title compounds are not widely published, the following are representative spectral data for the parent Methyl and Ethyl 1H-indole-2-carboxylates, which can serve as a reference for characterization.
Methyl 1H-indole-2-carboxylate:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons around 3.9 ppm, along with signals for the indole ring protons.
-
¹³C NMR: The carbonyl carbon of the ester would typically appear around 162 ppm.
Ethyl 1H-indole-2-carboxylate:
-
¹H NMR: The ethyl group would exhibit a characteristic quartet around 4.4 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃).
-
IR Spectroscopy: Both compounds would show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1680-1710 cm⁻¹. The N-H and O-H stretches would also be present at higher wavenumbers.
Conclusion and Recommendations
The selection between this compound and Ethyl 4-hydroxy-1H-indole-2-carboxylate is a nuanced decision that should be guided by the specific requirements of the synthetic route and the desired properties of the final product.
-
For reactions requiring higher reactivity or where steric hindrance at the ester group is a concern, the methyl ester may be the preferred choice.
-
The ethyl ester offers practical advantages in terms of its higher boiling point, which can be beneficial for reactions conducted at elevated temperatures.
-
In drug development, the choice of ester can also influence the pharmacokinetic properties of a prodrug, with ethyl esters sometimes showing improved bioavailability over methyl esters.
Ultimately, the optimal choice will depend on a careful evaluation of the reaction conditions, purification strategies, and the overall goals of the research program. It is recommended to perform small-scale trial reactions with both esters to empirically determine the most suitable option for a given synthetic transformation.
References
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A Comparative Guide to the Biological Activity of Substituted Indole-2-Carboxylates for Researchers and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Among its many derivatives, substituted indole-2-carboxylates have emerged as a particularly versatile class of compounds, demonstrating significant potential in the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of various substituted indole-2-carboxylates, supported by experimental data and insights into their structure-activity relationships (SAR). We will delve into their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, offering a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: Targeting Multiple Pathways of Malignancy
Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.
EGFR and CDK2 Dual Inhibition
A novel series of indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines.[4] These compounds were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
The antiproliferative activity of these compounds was found to be highly dependent on the nature and position of substituents on the indole ring and the carboxamide moiety.
-
Phenethyl Moiety: The presence of a phenethyl group attached to the carboxamide nitrogen was crucial for potent antiproliferative action.[4]
-
Substituents on the Phenethyl Group: The introduction of specific substituents at the para position of the phenethyl tail, such as 4-dimethylamino, morpholin-4-yl, piperidin-1-yl, or 2-methylpyrrolidine-1-yl, significantly influenced the activity.[4]
-
Halogenation of the Indole Ring: The position and number of halogen atoms on the phenyl ring of the indole core also played a role in modulating the anticancer activity.[4]
Comparative Data of Selected Indole-2-Carboxamide Derivatives:
| Compound | R1 | R2 | R3 | R4 | Mean GI50 (µM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5d | Cl | H | H | 4-morpholin-4-yl | 1.10 | 89 ± 6 | 25 ± 2 |
| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl | 0.95 | 93 ± 8 | 13 ± 1 |
| 5h | Cl | H | H | 4-piperidin-1-yl | 1.20 | 110 ± 9 | 11 ± 1 |
| 5j | Cl | H | H | 4-dimethylamino | 1.50 | 98 ± 8 | 28 ± 3 |
| Doxorubicin | - | - | - | - | 1.10 | - | - |
| Erlotinib | - | - | - | - | - | 80 ± 5 | - |
| Dinaciclib | - | - | - | - | - | - | 20 |
Data synthesized from a 2022 study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[4]
Mechanism of Action:
The most potent compounds, such as 5e and 5h , were found to induce apoptosis in cancer cells.[4] This was evidenced by the upregulation of pro-apoptotic proteins like Bax and p53, and the activation of caspases 3, 8, and 9.[4] Furthermore, these compounds led to an increase in Cytochrome C levels, a key event in the intrinsic apoptotic pathway.[4]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, Panc-1, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 4 days).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration causing 50% growth inhibition) is determined.[4]
Signaling Pathway Visualization:
Caption: Dual inhibition of EGFR and CDK2 pathways by indole-2-carboxamides.
IDO1/TDO Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy.[5] A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[5]
SAR Insights:
-
6-Acetamido Group: The presence of an acetamido group at the 6-position of the indole ring was found to be crucial for potent dual inhibitory activity.[5]
-
Substituents on the Carboxylic Acid: Modifications at the carboxylic acid moiety also influenced the inhibitory potency.
Comparative Data of Selected IDO1/TDO Inhibitors:
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |
| 9o-1 | 1.17 | 1.55 |
| 9p-O | 0.0XX (nanomolar range) | 0.0XX (nanomolar range) |
Data from a 2020 study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[5] (Note: Specific nanomolar values for 9p-O were not provided in the abstract).
Antiviral Activity: A Broad-Spectrum Approach
Indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral activities against both DNA and RNA viruses.[6]
Broad-Spectrum Antiviral Agents
A study investigating a series of novel indole-2-carboxylate derivatives revealed their potent in vitro activity against a panel of viruses.[6]
SAR Insights:
-
4-Position Alkyloxy Group: The presence of an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity.[6]
-
N-Acetylation: Acetylation of the amino group was detrimental to the antiviral activity against RNA viruses.[6]
Notable Compounds:
-
Compound 8f: Showed the highest selectivity index (SI = 17.1) against Coxsackie B3 virus.[6]
-
Compound 14f: Exhibited potent inhibitory activity against influenza A (IC50 = 7.53 µmol/L) with a high SI value (12.1).[6]
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][8]
SAR Insights:
-
C2 Carboxyl Group and Indole Core: The indole core and the C2 carboxyl group are crucial for chelating with the two Mg2+ ions in the active site of the integrase.[7][8]
-
C3 and C6 Substitutions: Introducing a long branch at the C3 position and a halogenated benzene ring at the C6 position of the indole core significantly enhanced the inhibitory activity against HIV-1 integrase.[7][8]
Lead Compound and Optimized Derivative:
-
Compound 3: An initial hit identified through virtual screening.[7]
-
Compound 20a: An optimized derivative with a markedly increased integrase inhibitory effect (IC50 = 0.13 µM).[7]
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay
Caption: Workflow for evaluating HIV-1 integrase inhibition.
Antimicrobial and Anti-inflammatory Activities
Indole-2-carboxylate derivatives also exhibit promising antimicrobial and anti-inflammatory properties.
Antibacterial and Antifungal Activity
New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial properties.[9]
Key Findings:
-
Compound 2: Displayed the most potent activity against Enterococcus faecalis and significant activity against Candida albicans (MIC = 8 µg/mL).[9]
-
Compounds 1, 3, 5, and 6: Showed notable antifungal activity against C. albicans.[9]
Furthermore, indole-2-carboxylic acid derived 1,2,3-triazoles have demonstrated excellent antibacterial activity against Escherichia coli and Bacillus subtilis.[10]
Anti-inflammatory Activity
A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their anti-inflammatory effects.[11][12]
Mechanism of Action:
These compounds were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells.[11][12]
Lead Compound:
-
Compound 13b: Exhibited the most potent anti-inflammatory activity among the tested compounds and was found to be non-toxic.[11][12]
Conclusion and Future Directions
The diverse biological activities of substituted indole-2-carboxylates underscore their importance as a versatile scaffold in drug discovery. The structure-activity relationships highlighted in this guide provide a rational basis for the design and synthesis of more potent and selective therapeutic agents. Future research should focus on optimizing the lead compounds identified for each biological activity, conducting in vivo efficacy and safety studies, and further elucidating their mechanisms of action. The continued exploration of the chemical space around the indole-2-carboxylate core holds significant promise for the development of next-generation drugs to combat a wide range of diseases.
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A Comparative Guide to the Structural Validation of Methyl 4-hydroxy-1H-indole-2-carboxylate: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like Methyl 4-hydroxy-1H-indole-2-carboxylate, a heterocyclic compound with potential pharmacological relevance, precise structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for its structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography.
The Imperative of Structural Integrity in Drug Discovery
The spatial arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. An erroneous structural assignment can lead to misguided research efforts, wasted resources, and potential safety concerns. Therefore, employing robust analytical methods for structural validation is not merely a procedural step but a critical scientific mandate.
Part 1: Unveiling the Molecular Architecture: The X-ray Crystallography Workflow
Single-crystal X-ray crystallography stands as an unparalleled technique for providing a definitive, high-resolution three-dimensional model of a molecule.[1] The process, from crystal growth to data refinement, is a meticulous journey toward atomic-level precision.
Experimental Protocol: From Powder to Picture
Objective: To obtain a high-quality single crystal of this compound and determine its molecular structure using X-ray diffraction.
1. Synthesis and Purification:
-
The synthesis of this compound can be achieved through various established synthetic routes, often involving the reaction of appropriate precursors under controlled conditions.[2]
-
Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to remove impurities that could hinder crystallization.
2. Crystallization:
-
Rationale: The formation of a well-ordered, single crystal is the most critical and often the most challenging step. The slow cooling of a saturated solution is a common and effective method.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at a lower temperature (e.g., 4°C) for several days.
-
Alternative methods like slow evaporation or vapor diffusion may be employed if slow cooling is unsuccessful.
-
3. Data Collection:
-
Rationale: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
-
Procedure:
-
Select a clear, well-formed single crystal of appropriate size (typically 0.1-0.3 mm).
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEX).[3]
-
Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data (intensities and positions of spots) are used to calculate an electron density map of the molecule. This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and occupancy.[1]
-
Visualizing the Workflow
Caption: Workflow for X-ray Crystallographic Analysis.
Part 2: A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, it is often complemented by other spectroscopic techniques. Understanding the strengths and limitations of each is crucial for a comprehensive structural assignment.
| Technique | Principle | Information Gained | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry | Unambiguous structure determination; Provides solid-state conformation | Requires a single crystal of suitable quality; Cannot be used for non-crystalline materials |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field | Connectivity of atoms (1D and 2D NMR); Information about the chemical environment of nuclei[4] | Provides structural information in solution, which can be more biologically relevant; Can study dynamic processes | Structure determination can be complex and may not be definitive for complex molecules; Less precise than X-ray crystallography for atomic coordinates[5][6] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight and elemental composition | High sensitivity; Can be coupled with separation techniques (e.g., LC-MS) | Provides limited information about the 3D structure and connectivity |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of specific functional groups | Fast and simple to perform | Provides limited information about the overall molecular structure |
The Synergy of Techniques
A multi-faceted approach, leveraging the complementary nature of these techniques, provides the most robust structural validation. For instance, NMR can confirm the connectivity and solution-state structure, while mass spectrometry verifies the molecular formula. IR spectroscopy can quickly confirm the presence of key functional groups.
Caption: Interplay of Analytical Techniques for Structural Validation.
Part 3: Interpreting the Crystallographic Data
Upon successful structure determination, a wealth of data is generated. Key parameters in the crystallographic information file (CIF) provide insights into the quality and precision of the structure.
| Parameter | Description | Typical Value for a Good Structure |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 (5%) |
| Goodness-of-Fit (GOF) | Should be close to 1, indicating a good fit between the model and the data. | ~1.0 |
| Resolution (Å) | A measure of the level of detail that can be seen in the electron density map. Lower values are better. | < 2.0 Å |
| Bond Lengths and Angles | Should be within the expected ranges for the types of atoms and bonds present.[7] | Consistent with established chemical principles |
Molecular Geometry: The crystal structure of a related compound, methyl 1H-indole-2-carboxylate, reveals that the indole ring system is essentially planar.[7] It is expected that this compound will exhibit a similar planarity. The presence of the hydroxyl group at the 4-position and the methyl carboxylate at the 2-position will influence the electronic distribution and intermolecular interactions within the crystal lattice.
Intermolecular Interactions: The presence of the hydroxyl group and the N-H of the indole ring allows for the formation of hydrogen bonds. These interactions play a crucial role in the packing of the molecules in the crystal and can influence the compound's physical properties, such as melting point and solubility.
Conclusion
The structural validation of this compound, a molecule of interest in drug development, is a critical undertaking. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms. By integrating the high-resolution data from crystallography with complementary information from NMR, MS, and IR spectroscopy, researchers can proceed with confidence in their understanding of this molecule's structure, paving the way for further investigation into its biological properties.
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Difference Between NMR and X-Ray Crystallography. (2020, July 22). Pediaa.com. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxyindoles: A Comparative Analysis
Introduction
The 4-hydroxyindole scaffold is a privileged structural motif of significant interest to the pharmaceutical and agrochemical industries. It forms the core of numerous biologically active natural products, such as the neurotransmitter serotonin and the psychedelic compound psilocin, as well as synthetic drugs like the beta-blocker Pindolol.[1][2] The strategic placement of the hydroxyl group at the C4-position presents unique synthetic challenges, as this position on the indole nucleus is less nucleophilic compared to others.[3] Consequently, the development of efficient and regioselective synthetic routes to access these valuable compounds is a critical area of research.
This guide provides a comparative analysis of the most prominent synthetic strategies for constructing 4-hydroxyindoles. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of both classical and modern methodologies. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules and research objectives.
Classical Approaches: The Foundation of Indole Synthesis
Traditional methods for indole synthesis have been adapted for the preparation of 4-hydroxyindoles, often requiring specifically substituted precursors. While sometimes limited by harsh conditions or moderate yields, these methods remain valuable and form the basis for many synthetic endeavors.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[4] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[4][5]
Mechanism & Causality: The reaction proceeds through a critical[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[4][5] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) is crucial for promoting both the initial hydrazone formation and the subsequent cyclization and ammonia elimination steps that lead to the aromatic indole core.[4][5] For the synthesis of 4-hydroxyindoles, a 3-hydroxyphenylhydrazine derivative is the required starting material. The hydroxyl group must be protected, typically as a methoxy or benzyloxy ether, to withstand the strongly acidic conditions.
Diagram: Generalized Mechanism of the Fischer Indole Synthesis
Caption: Key steps of the Fischer indole synthesis.
-
Advantages: Good availability of starting materials; a well-established and understood reaction.
-
Disadvantages: Requires harsh acidic and thermal conditions; the need for protecting groups on the phenol adds steps to the overall synthesis; regioselectivity can be an issue with unsymmetrical ketones.[5]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[7][8] For 4-hydroxyindoles, m-aminophenol is a logical starting material.
Mechanism & Causality: The reaction proceeds by the initial formation of an α-arylaminoketone intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the indole ring.[8] A key challenge when using m-aminophenol is controlling the regioselectivity of the cyclization, which can lead to a mixture of 4-hydroxy and 6-hydroxyindoles.[1][9] Recent modifications using lower temperatures (e.g., 135 °C) and hydrochloric acid catalysis have improved yields and allowed for the isolation of both isomers.[1][9][10]
-
Advantages: Can be performed under solvent-free conditions, which is beneficial for green chemistry.[10] It sometimes obviates the need for protecting groups on the phenolic hydroxyl.[1][10]
-
Disadvantages: Traditionally requires high temperatures (140–160 °C), which can lead to tar formation.[1][10] Regioselectivity with substituted anilines like m-aminophenol is a significant issue.[1][9]
The Reissert Indole Synthesis
The Reissert synthesis provides a pathway to indoles starting from o-nitrotoluenes and diethyl oxalate.[11] This method is particularly useful for synthesizing indole-2-carboxylic acids, which can then be decarboxylated.
Mechanism & Causality: The synthesis begins with a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester.[11][12] This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or other reducing agents like iron filings, to form the indole ring.[11][12][13] To produce a 4-hydroxyindole, the starting material would need to be a 4-hydroxy-2-nitrotoluene derivative (with the hydroxyl group protected).
-
Advantages: Utilizes readily available starting materials.
-
Disadvantages: The multi-step nature (condensation, reduction, cyclization, and often decarboxylation) can result in lower overall yields.[12] The reaction conditions, particularly the reduction step, must be carefully controlled.
The Nenitzescu Indole Synthesis
While the classical Nenitzescu synthesis produces 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters, it is a foundational method in the synthesis of hydroxyindoles generally.[6][14]
Mechanism & Causality: The reaction is initiated by a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence to form the 5-hydroxyindole scaffold.[6][15] The reaction performs best in polar solvents.[6] While not a direct route to 4-hydroxyindoles, its principles of conjugate addition and cyclization are influential in the design of other synthetic strategies. Recent advances have even led to the development of atroposelective versions of this reaction.[16]
-
Advantages: A single-step reaction using simple building blocks.[16]
-
Disadvantages: Primarily yields 5-hydroxyindoles, not 4-hydroxyindoles.[6]
Modern Synthetic Routes: Efficiency and Selectivity
Contemporary methods often leverage transition-metal catalysis to construct the 4-hydroxyindole core with greater efficiency, milder conditions, and improved functional group tolerance compared to classical approaches.
Palladium-Catalyzed Syntheses (e.g., Larock Indole Synthesis)
Palladium-catalyzed reactions have revolutionized indole synthesis. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, is a powerful example.[17][18][19]
Mechanism & Causality: The catalytic cycle typically begins with the oxidative addition of the o-iodo- or o-bromoaniline to a Pd(0) complex.[18] This is followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond.[18] Subsequent intramolecular attack by the aniline nitrogen and reductive elimination yields the indole product and regenerates the Pd(0) catalyst.[17] For 4-hydroxyindole synthesis, a protected 2-halo-3-aminophenol is the required starting material. This route offers excellent control over the substitution pattern of the final indole.
Diagram: Catalytic Cycle of the Larock Indole Synthesis
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assessing the purity of synthesized "Methyl 4-hydroxy-1H-indole-2-carboxylate"
Introduction
This compound is a pivotal heterocyclic compound, frequently utilized as a versatile building block in the synthesis of pharmacologically active molecules and complex natural products. Given its role as a key intermediate, the purity of this compound is not merely a matter of quality control but a critical determinant of the success, reproducibility, and safety of subsequent synthetic transformations and biological assays. Impurities, whether they are residual starting materials, by-products, or degradation products, can lead to unpredictable reaction outcomes, complicate structural elucidation, and introduce confounding variables in biological screening.
This guide provides a comprehensive comparison of the principal analytical techniques used to assess the purity of synthesized this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document offers an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. Each section details the underlying scientific principles, provides robust, field-tested experimental protocols, and explains the causality behind methodological choices, ensuring a thorough and practical understanding of each technique's strengths and limitations. Our objective is to equip scientists with the expertise to design a rigorous, multi-faceted validation strategy, often referred to as an orthogonal approach, to authoritatively ascertain the purity of this vital indole derivative.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the cornerstone of purity assessment in pharmaceutical and chemical synthesis. It excels at separating the target compound from structurally similar impurities, providing a quantitative measure of purity based on the relative peak area. For an aromatic, moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most effective approach.
Scientific Rationale: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[1][2] Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. By gradually increasing the organic solvent content in the mobile phase (gradient elution), a wide range of compounds with varying polarities can be effectively separated. The indole ring system contains a chromophore that strongly absorbs UV light, making UV detection an ideal, sensitive, and non-destructive method for quantification.[1] A detection wavelength of 280 nm is often suitable for indole derivatives.[1]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. The acid suppresses the ionization of the phenolic hydroxyl group and any acidic impurities, leading to better peak shape and retention.[2]
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use to prevent pump blockages and baseline noise.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100.
-
-
This method provides the "% area purity," which is a reliable estimate of the mass percentage for structurally similar compounds.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for NMR structural confirmation and purity analysis.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass Spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is primarily used to confirm the molecular weight of the synthesized compound and to detect and identify trace-level impurities. [4]Coupling liquid chromatography with mass spectrometry (LC-MS) provides the dual benefit of physical separation and mass identification, making it an exceptionally powerful tool for impurity profiling. [1][4] Scientific Rationale: Using a soft ionization technique like Electrospray Ionization (ESI), the analyte is ionized without significant fragmentation, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The mass analyzer then separates these ions based on their m/z ratio. For this compound (Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ), the expected [M+H]⁺ ion would be at m/z 192.19. [5]Any other observed masses could correspond to impurities or degradation products.
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer) with an ESI source.
-
-
LC Conditions:
-
Use the same column and similar mobile phase conditions as described in the HPLC protocol. Volatile buffers like formic acid or ammonium formate are required for MS compatibility.
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Note: These parameters are instrument-dependent and require optimization.
-
-
Sample Preparation:
-
Prepare a dilute sample (~10-100 µg/mL) in the initial mobile phase composition. High concentrations can cause ion suppression and saturate the detector.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the target compound (e.g., m/z 192.19).
-
Examine the full scan mass spectrum of the main chromatographic peak to confirm the molecular weight.
-
Analyze the total ion chromatogram (TIC) for any additional peaks. Obtain the mass spectrum for each impurity peak to hypothesize its identity based on its molecular weight.
-
Workflow for LC-MS Impurity Profiling
Sources
A Comparative Guide to the In Vitro Biological Efficacy of Indole-2-Carboxylate Derivatives
Introduction: The Privileged Indole Scaffold and the Promise of 4-Hydroxy-1H-indole-2-carboxylate Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow indole-containing molecules to bind to a wide range of biological targets with high affinity. This has led to the development of numerous indole-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
Within this broad and promising class of compounds, derivatives of Methyl 4-hydroxy-1H-indole-2-carboxylate represent a particularly intriguing, yet underexplored, chemical space. The presence of a hydroxyl group at the 4-position of the indole ring offers a potential site for hydrogen bonding interactions within target proteins, which could enhance binding affinity and selectivity. Furthermore, the methyl carboxylate at the 2-position provides a versatile handle for synthetic modification, allowing for the generation of diverse libraries of esters and amides to probe structure-activity relationships (SAR).
While a comprehensive, head-to-head comparative study on a series of "this compound" derivatives is not extensively documented in publicly available literature, this guide will provide a comparative overview of the in vitro biological efficacy of closely related indole-2-carboxylate and indole-2-carboxamide derivatives. By examining the anticancer and antimicrobial activities of these analogous compounds, we can infer the therapeutic potential of the 4-hydroxy-substituted scaffold and provide a framework for the rational design and evaluation of novel derivatives.
Anticancer Activity of Indole-2-Carboxylate and Carboxamide Derivatives: A Comparative Overview
The anticancer potential of indole derivatives is well-established, with many compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1] The mechanism of action is often multifaceted, involving the inhibition of key enzymes such as protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3]
Comparative Cytotoxicity of Indole-2-Carboxamide Derivatives
Several studies have explored the antiproliferative activity of indole-2-carboxamides. For instance, a series of N-substituted indole-2-carboxamides demonstrated promising activity against various cancer cell lines, with GI50 (50% growth inhibition) values in the nanomolar range.[3] The data from these studies are summarized below to provide a comparative perspective.
| Compound ID | R1 (Substitution on Indole N) | R2 (Substitution on Amide N) | Panc-1 (GI50, nM) | MCF-7 (GI50, nM) | HT-29 (GI50, nM) | A-549 (GI50, nM) | Reference |
| Va | H | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl | 35 | 26 | 30 | 41 | [3] |
| Ve | 5-Cl | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl | 41 | 33 | 38 | 49 | [3] |
| Vf | 5-F | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl | 38 | 29 | 34 | 45 | [3] |
| Vg | 5-OCH=CH2 | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl | 86 | 75 | 81 | 92 | [3] |
| Vh | 5-NO2 | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl | 29 | 21 | 25 | 33 | [3] |
| Erlotinib | (Reference Drug) | 33 | 33 | 33 | 33 | [3] |
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key SAR observations can be made for this series of indole-2-carboxamides:
-
Effect of Substitution at the 5-Position of the Indole Ring: The nature of the substituent at the 5-position of the indole ring significantly influences the antiproliferative activity. Electron-withdrawing groups, such as nitro (Vh) and fluoro (Vf), appear to enhance potency, with GI50 values comparable to or better than the reference drug erlotinib. In contrast, the presence of a methoxyvinyl group (Vg) leads to a noticeable decrease in activity.
-
Role of the N-H group on the Indole Ring: The unsubstituted indole (Va) demonstrates potent activity, suggesting that the N-H group may be involved in important interactions with the biological target.
Mechanism of Action: Targeting Key Signaling Pathways
Many anticancer indole derivatives exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[3] For example, some indole-2-carboxamides have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E kinases.[3]
Below is a simplified diagram illustrating a hypothetical signaling pathway that could be targeted by such inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an indole-2-carboxamide derivative.
Antimicrobial Activity of Indole-2-Carboxylate Derivatives: A Comparative Analysis
In addition to their anticancer properties, indole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4] The indole scaffold's ability to intercalate with DNA, inhibit key enzymes, and disrupt cell membrane integrity contributes to its antimicrobial effects.
Comparative Antimicrobial Susceptibility
A study on N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed potent antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for a selection of these compounds against various microbial strains are presented below.
| Compound ID | Gram-Positive Bacteria (MIC, mg/mL) | Gram-Negative Bacteria (MIC, mg/mL) | Fungi (MIC, mg/mL) | Reference |
| B. cereus | S. aureus | E. coli | P. aeruginosa | |
| 1 | 0.015 | 0.03 | 0.015 | 0.03 |
| 2 | 0.015 | 0.015 | 0.03 | 0.03 |
| 3 | 0.015 | 0.015 | 0.03 | 0.03 |
| 8 | 0.008 | 0.008 | 0.03 | 0.015 |
| 11 | 0.008 | 0.015 | 0.015 | 0.011 |
| 15 | 0.03 | 0.06 | 0.06 | 0.06 |
| Ampicillin | 0.25 | 0.25 | 0.5 | 0.5 |
| Streptomycin | 0.2 | 0.2 | 0.2 | 0.2 |
| Ketoconazole | - | - | - | - |
| Bifonazole | - | - | - | - |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of these indole-2-carboxylate derivatives is influenced by the nature of the substituents:
-
Substitution on the Thiazolidinone Moiety: The presence of a 3-methylbutanoic acid substituent on the nitrogen of the 2-thioxothiazolidin-4-one moiety in compound 8 was beneficial for its antibacterial activity.[5]
-
Differential Activity Spectra: Interestingly, compounds that exhibited strong antibacterial activity were not always the most potent antifungal agents. For example, compound 8 was the most active antibacterial agent, while compound 15 was the most potent antifungal agent, highlighting the potential for substituent-dependent target selectivity.
Experimental Methodologies: A Guide to In Vitro Efficacy Evaluation
To ensure the scientific integrity and reproducibility of in vitro biological efficacy studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities.
In Vitro Anticancer Activity: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 or GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell proliferation assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Include positive (microorganism with no compound) and negative (broth only) controls in each assay.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the in vitro anticancer and antimicrobial activities of indole-2-carboxylate and indole-2-carboxamide derivatives, offering valuable insights into their therapeutic potential. The presented data and structure-activity relationships for these related scaffolds strongly suggest that derivatives of This compound are promising candidates for further investigation.
The 4-hydroxy group offers a key interaction point that could be exploited to enhance potency and selectivity, while the 2-methyl carboxylate provides a versatile platform for the synthesis of diverse libraries of analogs. Future research should focus on the systematic synthesis and in vitro evaluation of a focused library of "this compound" derivatives. Such studies will be crucial for elucidating the full therapeutic potential of this underexplored chemical scaffold and for the development of novel, highly effective anticancer and antimicrobial agents.
References
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Al-Ostath, A. et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 793. Available at: [Link]
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Sweidan, K. et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. Available at: [Link]
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Sweidan, K. et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9B), 1557-1562. Available at: [Link]
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Li, J. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 9037-9047. Available at: [Link]
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Maramai, S. et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. Available at: [Link]
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Li, J. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(21), 7384. Available at: [Link]
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A Researcher's Guide to Evaluating the Anti-proliferative Effects of Novel Indole-2-Carboxamides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-proliferative potential of novel indole-2-carboxamide compounds. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of these compounds against established anti-cancer agents.
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Recent research has highlighted its potential in developing potent anti-proliferative agents.[2][3] These compounds have been shown to target various cellular processes crucial for cancer progression, including key protein kinases like EGFR, HER2, VEGFR-2, and CDK2.[4] This guide will equip you with the necessary tools and knowledge to rigorously assess the efficacy of your novel indole-2-carboxamide derivatives.
I. Understanding the Mechanism: Multi-Targeting and Apoptosis Induction
A key strength of many indole-2-carboxamide derivatives lies in their ability to act as multi-target agents.[1][3] This multi-pronged attack can be more effective in combating the complexity of cancer, which often involves dysregulation of multiple signaling pathways.[1]
For instance, some novel indole-2-carboxamides have demonstrated potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][5] EGFR is a key driver of cell proliferation and survival in many cancers, while CDK2 is essential for cell cycle progression.[2] By inhibiting both, these compounds can effectively halt the cancer cell's growth and division machinery.
Furthermore, a significant anti-proliferative mechanism of these compounds is the induction of apoptosis, or programmed cell death.[2][5] This is often achieved through the intrinsic pathway, which involves the release of cytochrome C from the mitochondria.[2] This, in turn, activates a cascade of caspases (such as caspases 3, 8, and 9), which are the executioners of apoptosis.[2] The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cell death and anti-apoptotic members like Bcl-2 inhibiting it.[2] The tumor suppressor protein p53 also plays a crucial role in this process.[2]
Here is a simplified representation of a common signaling pathway targeted by indole-2-carboxamides:
Caption: Dual inhibition of EGFR and CDK2 by a novel indole-2-carboxamide.
Another important target for some indole-based compounds is tubulin.[6][7][8] Tubulin polymerization is essential for the formation of microtubules, which are critical for cell division.[6][8] By inhibiting this process, these compounds can arrest the cell cycle and induce apoptosis.[6]
II. Comparative Evaluation of Anti-proliferative Activity
A crucial step in evaluating novel compounds is to compare their efficacy against known anti-cancer drugs. Doxorubicin and Erlotinib are commonly used as reference compounds in such studies.[2][3] The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Here is a hypothetical comparison of the anti-proliferative activity of novel indole-2-carboxamides against the reference drug Doxorubicin in the MCF-7 breast cancer cell line.
| Compound | GI50 (µM) in MCF-7 Cells |
| Novel Indole-2-Carboxamide A | 0.95 |
| Novel Indole-2-Carboxamide B | 1.20 |
| Novel Indole-2-Carboxamide C | 1.50 |
| Doxorubicin (Reference) | 1.10 |
Data is hypothetical and for illustrative purposes only.
In this example, Novel Indole-2-Carboxamide A shows a lower GI50 value than Doxorubicin, indicating higher potency.
III. Essential Experimental Protocols
To ensure the reliability and reproducibility of your findings, it is imperative to follow standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for key anti-proliferative assays.
The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for assessing cell viability and proliferation.[9][10] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11] The SRB assay, on the other hand, measures the total protein content.[9]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11]
-
Step 1: Cell Seeding. Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the novel indole-2-carboxamides and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 72 hours).[12] Include a vehicle control (e.g., DMSO).
-
Step 3: MTT Addition. Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Step 4: Formazan Solubilization. Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Step 5: Absorbance Measurement. Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
2. Sulforhodamine B (SRB) Assay
This assay relies on the ability of the SRB dye to bind to protein components of cells.[9]
-
Step 1 & 2: Cell Seeding and Compound Treatment. Follow the same procedure as the MTT assay.
-
Step 3: Cell Fixation. Gently fix the cells with a solution like 10% trichloroacetic acid (TCA).
-
Step 4: Staining. Stain the fixed cells with SRB solution.
-
Step 5: Washing. Wash away the unbound dye with 1% acetic acid.
-
Step 6: Solubilization. Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Step 7: Absorbance Measurement. Measure the absorbance at a specific wavelength (around 510 nm).
-
Step 8: Data Analysis. Calculate the percentage of cell growth inhibition and determine the GI50 values.
The following diagram illustrates the general workflow for these cell-based assays:
Caption: General workflow for in vitro anti-proliferative assays.
To delve deeper into the mechanism of action, it is essential to investigate the effects of the compounds on apoptosis and the cell cycle.
1. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Cell Treatment. Treat cells with the indole-2-carboxamide at its IC50 concentration for a defined period.
-
Step 2: Cell Harvesting and Staining. Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Step 3: Flow Cytometry Analysis. Analyze the stained cells using a flow cytometer to quantify the different cell populations.
2. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Step 1: Cell Treatment. Treat cells as described for the apoptosis assay.
-
Step 2: Cell Fixation and Staining. Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye like propidium iodide.
-
Step 3: Flow Cytometry Analysis. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) would suggest cell cycle arrest.[1]
IV. Conclusion and Future Directions
The evaluation of novel indole-2-carboxamides as anti-proliferative agents requires a systematic and multi-faceted approach. By combining robust in vitro assays with a thorough understanding of the underlying molecular mechanisms, researchers can effectively identify and characterize promising lead compounds for further pre-clinical and clinical development. The versatility of the indole scaffold continues to offer exciting opportunities in the quest for more effective and targeted cancer therapies.[13][14]
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A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Analysis of Microwave-Assisted vs. Conventional Heating
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Consequently, the efficient synthesis of substituted indoles is a central focus for researchers. While traditional thermal methods have been the bedrock of organic synthesis for over a century, they often involve long reaction times, high energy consumption, and the use of high-boiling, often hazardous, solvents.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has presented a transformative alternative, promising dramatically accelerated reaction rates, improved yields, and a move towards greener chemical processes.[2][4][5]
This guide provides an in-depth, objective comparison between microwave-assisted and conventional heating methodologies for key indole syntheses. We will move beyond a simple recitation of results to explore the underlying principles, explain the causality behind experimental observations, and provide validated, reproducible protocols for the modern research professional.
The Fundamental Difference: A Tale of Two Heating Mechanisms
Understanding the dramatic differences in performance begins with appreciating the distinct ways these two methods deliver energy to a reaction.
Conventional Heating: This method relies on the inefficient transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) through the walls of the reaction vessel to the solvent and, finally, to the reactants.[6][7] This process, governed by conduction and convection, is inherently slow and creates a significant temperature gradient within the vessel—the walls are hotter than the bulk solution.[6] For a reaction to be maintained at a constant temperature, a reflux apparatus is typically employed, where solvent vapors are cooled by a condenser and returned to the reaction flask, preventing solvent loss but capping the reaction temperature at the solvent's boiling point.[8][9]
Microwave-Assisted Heating: In stark contrast, microwave heating utilizes the ability of a polar solvent or reactant to absorb microwave energy directly and convert it into heat.[7] This dielectric heating occurs via two primary mechanisms: dipolar polarization and ionic conduction.[10][11] The result is a rapid, uniform, and volumetric heating of the bulk solution, eliminating the temperature gradients seen in conventional methods and allowing for temperatures far exceeding the solvent's atmospheric boiling point in a sealed vessel.[7][12] This direct energy transfer is exceptionally fast and efficient.[5]
Caption: Comparative workflow of conventional vs. microwave Fischer synthesis.
The Bischler-Möhlau Indole Synthesis
This synthesis produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline. [13]Traditional methods are notorious for harsh conditions and poor yields. [13]Microwave-assisted protocols, particularly under solvent-free conditions, have revitalized this method. By reacting anilines and phenacyl bromides in a solid state and irradiating with microwaves for mere seconds, 2-arylindoles can be obtained in good yields, completely avoiding the use of organic solvents. [14] Comparative Data: Bischler-Möhlau Indole Synthesis
| Reactants | Heating Method | Base | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline, Phenacyl Bromide | Conventional | Aniline (excess) | - | Hours | Often Poor | [13] |
| Aniline, Phenacyl Bromide | Microwave | NaHCO₃ / Aniline | Solvent-Free | 45-60 sec | 52-75 | [14]|
This represents a significant green chemistry advancement, simplifying the procedure and improving efficiency. [14]The highly polar intermediates involved in the Bischler-Möhlau synthesis are particularly well-suited for microwave heating, accelerating the desired cyclization. [15]
Palladium-Catalyzed Indole Synthesis
Modern indole synthesis often relies on palladium-catalyzed cross-coupling reactions, such as the annulation of o-haloanilines with alkynes or aldehydes. [16]While powerful, these reactions can require long heating times under conventional reflux. Microwave heating has been shown to dramatically reduce reaction times in these catalytic cycles, often from many hours to just minutes, while maintaining or improving yields. [16][17] Comparative Data: Pd-Catalyzed Indole Synthesis (Representative)
| Reactants | Heating Method | Catalyst System | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Iodoaniline, Phenylacetaldehyde | Conventional | PdCl₂/Xantphos, Cs₂CO₃ | Dioxane | 12 hours | 30 | [16] |
| o-Iodoaniline, Phenylacetaldehyde | Microwave | PdCl₂/(A-taphos), CsOAc | Dioxane | 10 min | 95 | [16]|
The rapid heating brings the catalytic system to its optimal operating temperature almost instantaneously, potentially outcompeting catalyst degradation pathways that can occur during prolonged heating. [18]
Practical & Mechanistic Insights for the Researcher
Solvent Choice: The Critical Parameter
In conventional heating, a solvent is often chosen for its high boiling point to achieve the necessary reaction temperature. In MAOS, the critical property is the solvent's ability to absorb microwave energy, quantified by its dielectric loss tangent (tan δ). [19]* High Absorbers (e.g., Ethanol, DMF, Water): These solvents heat extremely rapidly and are ideal for MAOS. [4]* Medium Absorbers (e.g., Acetonitrile, Acetic Acid): Effective for microwave synthesis.
-
Low/Non-Absorbers (e.g., Toluene, Hexane): Generally poor solvents for MAOS unless a polar reactant or a passive heating element is present. [19] This allows chemists to use lower-boiling, often greener solvents like ethanol or even water to achieve high temperatures in sealed vessels, a significant advantage over conventional methods. [4]
Energy Efficiency: A Nuanced Comparison
While MAOS is often touted as more energy-efficient, the reality is complex. The magnetron that generates microwaves is not perfectly efficient at converting electrical energy to microwave energy. [20]* For open-vessel reflux conditions , microwave heating can sometimes consume more total energy than a well-insulated oil bath. [20]* The true energy savings of MAOS come from the ability to use sealed vessels to superheat solvents. [20]This drastically reduces reaction times from hours to minutes, and the shorter overall process time leads to significant energy savings. [20][21] Therefore, the energy efficiency of MAOS is primarily a function of reaction time reduction, not an inherent feature of the heating mechanism itself. [20]
Scalability Considerations
A common concern for drug development professionals is the scalability of microwave reactions. The penetration depth of microwaves (typically a few centimeters at 2.45 GHz) can be a limitation. [11]However, modern multimode batch reactors and continuous-flow microwave systems are addressing this challenge, enabling kilogram-scale synthesis. [11][21][22]While conventional heating in large jacketed reactors remains the industry standard for multi-ton production, microwave technology is proving to be a viable and efficient tool for preclinical and clinical supply synthesis. [21]
Validated Experimental Protocols
The following protocols provide a direct, reproducible comparison for the Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
-
Reactants: Phenylhydrazine (1.0 mmol), Cyclohexanone (1.0 mmol), p-Toluenesulfonic acid (p-TSA) (0.1 mmol).
-
Procedure:
-
Combine phenylhydrazine, cyclohexanone, and p-TSA in a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 300 W) for 3 minutes, with a target temperature of 120°C.
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography to obtain 1,2,3,4-tetrahydrocarbazole.
-
-
Expected Outcome: High yield (approx. 91%) in a very short reaction time. [23][24]
Protocol 2: Conventional Fischer Indole Synthesis
-
Reactants: Phenylhydrazine (1.0 mmol), Cyclohexanone (1.0 mmol), Zinc Chloride (1.0 mmol).
-
Procedure:
-
Combine phenylhydrazine, cyclohexanone, and zinc chloride in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the mixture in an oil bath preheated to 100°C.
-
Maintain the reaction at reflux with vigorous stirring for 30 minutes.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify via column chromatography.
-
-
Expected Outcome: Good yield (approx. 76%) with a significantly longer heating period. [23][24]
Conclusion
The integration of microwave technology into indole synthesis presents a compelling and validated case for its adoption in modern research and development. [2][25]The experimental data consistently demonstrates that MAOS not only drastically reduces reaction times from hours to minutes but also frequently leads to higher product yields and cleaner reaction profiles. [3][5][26]This efficiency accelerates the drug discovery process by enabling rapid library synthesis and optimization of lead compounds. While conventional heating remains a foundational technique, particularly for very large-scale production, the speed, efficiency, and greener profile of microwave-assisted synthesis establish it as an invaluable and often superior tool for the contemporary researcher.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-hydroxy-1H-indole-2-carboxylate
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-hydroxy-1H-indole-2-carboxylate, ensuring the safety of personnel and compliance with the highest standards of laboratory practice. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, this document synthesizes best practices for handling indole derivatives and hazardous chemical waste in general.[1]
I. Immediate Safety and Hazard Assessment: The "Why" Behind the "How"
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. Structurally, the presence of the indole ring and hydroxyl and carboxylate functional groups suggests certain chemical properties and potential biological activities. Indole derivatives, as a class, can be harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, all waste containing this chemical should be treated as hazardous.[1]
A. Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Proper PPE is non-negotiable. The following table outlines the minimum required PPE when handling this compound, based on general guidelines for handling hazardous chemicals in a laboratory setting.
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against accidental splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents dermal absorption and skin irritation. |
| Body Protection | Laboratory coat, long-sleeved clothing.[1] | Protects skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | Minimizes inhalation of any potential dust or vapors. |
B. Hazard Identification: Know Your Waste
Proper disposal begins with accurate identification of the waste stream.[3] All containers holding this compound waste must be clearly labeled to avoid accidental mixing with incompatible chemicals.[4][5]
II. Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a safe, compliant, and environmentally responsible disposal process.
A. Waste Segregation: The Foundation of Safe Disposal
The cardinal rule of chemical waste management is segregation at the source.[3] This prevents dangerous reactions that can occur when incompatible chemicals are mixed.[3]
-
Solid Waste: Collect un-reusable solid this compound and any contaminated consumables (e.g., weighing paper, gloves) in a designated, compatible solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a compatible liquid waste container. Halogenated and non-halogenated solvent waste should be kept separate.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]
B. Waste Containment and Labeling: Clarity and Compliance
Proper containment and labeling are critical for tracking and safe handling of hazardous waste.[6]
-
Select a Compatible Container: Use a container that is chemically resistant to indole compounds and any solvents used. For solids, a high-density polyethylene (HDPE) container is generally suitable. For liquids, ensure the container will not degrade or leak.[4][7] Acids and bases should not be stored in metal containers.[7]
-
Affix a Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste."[6] The label should also include:
-
The full chemical name: "this compound".
-
An accurate list of all contents, including any residual solvents and their approximate percentages.[2][8]
-
The accumulation start date (the date the first waste is added to the container).[2][8]
-
The name and contact information of the responsible researcher or lab supervisor.[2]
-
-
Keep Containers Closed: Ensure the container is kept securely closed except when adding waste.[2][8] This prevents the release of vapors and reduces the risk of spills.
C. Storage of Hazardous Waste: A Designated and Controlled Area
Designate a specific area within the laboratory for the storage of hazardous waste.[2][7] This area should be:
-
Close to the point of waste generation.[7]
-
Under the direct supervision of lab personnel.[7]
-
Clearly labeled with hazardous waste signage.[7]
-
Well-ventilated.[7]
Waste containers should be placed in secondary containment to prevent spills from reaching the drainage system.[7]
D. Final Disposal Procedure: The Role of EHS
The ultimate disposal of this compound must be handled by a certified entity.[2]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on waste pickup and disposal procedures for your facility.[1]
-
Do Not Attempt Chemical Treatment: Unless you have a specific, validated protocol from your EHS office, do not attempt to neutralize or chemically treat the waste yourself.[1] This can lead to the generation of byproducts of unknown toxicity.[1]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.[9]
III. Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or accidental exposure, a swift and informed response is crucial.
A. Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.[10]
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the lab.[11]
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE.[11]
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.[10] Work from the outside in to prevent spreading.[10]
-
Collect and Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed, labeled hazardous waste container.[11]
-
Decontaminate the Area: Clean the affected surface with a suitable decontaminating agent.[11]
B. Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
IV. Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow
References
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-hydroxy-1H-indole-2-carboxylate
In the dynamic landscape of drug discovery and scientific research, the synthesis and handling of novel chemical compounds are daily activities. While these molecules, such as Methyl 4-hydroxy-1H-indole-2-carboxylate, hold the promise of new therapeutic avenues, they also present potential hazards that necessitate a robust and informed approach to laboratory safety. As detailed toxicological data for many research chemicals is often not yet available, a proactive and cautious stance on personal protective equipment (PPE) is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, drawing upon safety data for structurally similar indole compounds to establish best practices.
Hazard Assessment Based on Structural Analogs
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[2][3][4][5]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[2][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, particularly if handled as a fine powder.[3][4][5][7][8]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard.[9][10] | To protect against splashes and airborne particles that can cause serious eye irritation.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving may be appropriate for extended handling.[9][10] | To prevent skin contact, as indole compounds can be harmful if absorbed through the skin.[2] Gloves should be inspected before use and changed immediately if contaminated.[11] |
| Body Protection | A standard laboratory coat should be worn at all times.[9] For tasks with a higher risk of splashes, a chemically resistant apron is recommended. | To protect skin and personal clothing from contamination.[12] |
| Respiratory Protection | A dust mask or N95 respirator should be used when handling the solid compound to avoid inhalation of dust particles.[13] All handling should ideally be performed in a chemical fume hood. | To prevent respiratory irritation from airborne particles.[7][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and prevent contamination.
Safe Handling Protocol
-
Preparation: Before beginning any work, thoroughly review the available safety information for structurally similar compounds.[13] Ensure that a safety shower and eyewash station are readily accessible.[2][5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Donning PPE: Put on all required PPE as detailed in the table above.[14]
-
Weighing and Handling: When weighing or transferring the solid material, do so carefully to avoid generating dust.[13] Use appropriate tools and a contained weighing environment.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2][4] Clean all contaminated surfaces.
Disposal Plan
All waste materials, including empty containers, contaminated gloves, and excess chemical, must be treated as hazardous waste.
-
Chemical Waste: Dispose of this compound and its solutions in a designated, labeled hazardous waste container.[3][4] Do not discharge to sewer systems.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid hazardous waste.[15]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4][5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
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Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC - NIH. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
